1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea
Description
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Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-(4-cyanophenoxy)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF3N3O2/c22-19-10-5-15(11-18(19)21(23,24)25)28-20(29)27-14-3-8-17(9-4-14)30-16-6-1-13(12-26)2-7-16/h1-11H,(H2,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPZDXDXIQZKHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313019-65-6 | |
| Record name | 1313019-65-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea (Sorafenib)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea, a multi-kinase inhibitor better known as Sorafenib (marketed as Nexavar®). Sorafenib is a critical therapeutic agent in the treatment of several advanced-stage cancers. This document details its mechanism of action, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and safety profile. Furthermore, it provides detailed protocols for key in vitro and in vivo experiments to facilitate further research and development in the field of oncology.
Introduction
This compound, or Sorafenib, is an oral multi-kinase inhibitor that targets key pathways in tumor cell proliferation and angiogenesis. Initially developed by Bayer and Onyx Pharmaceuticals under the experimental code BAY 43-9006, Sorafenib has become a standard-of-care for several malignancies.[1][2] Its primary therapeutic indications include unresectable hepatocellular carcinoma (HCC), advanced renal cell carcinoma (RCC), and radioactive iodine-refractory differentiated thyroid carcinoma (DTC).[3][4]
Mechanism of Action
Sorafenib exerts its anti-tumor effects through a dual mechanism: inhibiting tumor cell proliferation and reducing angiogenesis.[3][5] This is achieved by targeting multiple serine/threonine and receptor tyrosine kinases.
2.1. Inhibition of Tumor Cell Proliferation:
Sorafenib potently inhibits the RAF/MEK/ERK signaling pathway (also known as the MAPK pathway), which is crucial for regulating cell division and survival.[2] It targets both Raf-1 (C-Raf) and wild-type B-Raf, as well as the oncogenic V600E mutant B-Raf.[1][6]
2.2. Inhibition of Angiogenesis:
The drug also targets several receptor tyrosine kinases involved in tumor neovascularization and progression, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor β (PDGFR-β).[3][5] By blocking these receptors, Sorafenib impedes the formation of new blood vessels that supply nutrients to the tumor, thereby inhibiting its growth.[5]
Other kinases inhibited by Sorafenib include c-KIT, FMS-like tyrosine kinase 3 (FLT-3), and RET, which are implicated in various hematological and solid tumors.[3][7]
Signaling Pathways
The following diagram illustrates the key signaling pathways targeted by Sorafenib.
Pharmacological Data
3.1. In Vitro Kinase Inhibitory Activity
Sorafenib has been shown to inhibit a range of kinases with varying potencies. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Kinase Target | IC50 (nM) |
| Raf-1 | 6[1][3] |
| B-Raf (wild-type) | 22[1][3] |
| B-Raf (V599E mutant) | 38[1] |
| VEGFR-1 | 26[6] |
| VEGFR-2 | 90[1][3] |
| VEGFR-3 | 20[1][3] |
| PDGFR-β | 57[1][3] |
| c-KIT | 68[1][3] |
| FLT-3 | 58[1] |
| RET | 43[6] |
3.2. Pharmacokinetics
The pharmacokinetic profile of Sorafenib in humans is characterized by high inter-patient variability.[8]
| Parameter | Value |
| Bioavailability | 38-49% (relative to oral solution)[9] |
| Time to Peak (Tmax) | 2-12 hours[8] |
| Protein Binding | 99.5%[9] |
| Metabolism | Primarily hepatic via CYP3A4 (oxidation) and UGT1A9 (glucuronidation)[8][10] |
| Elimination Half-life | 20-48 hours[8] |
| Excretion | Feces (77%) and urine (19%)[10] |
Clinical Efficacy
Sorafenib has demonstrated significant clinical benefit in several landmark Phase III trials.
4.1. Hepatocellular Carcinoma (HCC)
| Trial | Treatment Arm | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| SHARP [7][11][12] | Sorafenib | 10.7 months | 5.5 months | 2% |
| Placebo | 7.9 months | 2.8 months | 1% | |
| Asia-Pacific [4][13] | Sorafenib | 6.5 months | 2.8 months | 3.3% |
| Placebo | 4.2 months | 1.4 months | 1.3% |
4.2. Renal Cell Carcinoma (RCC)
| Trial | Treatment Arm | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| TARGET [14] | Sorafenib | 17.8 months | 5.5 months | 10% |
| Placebo | 15.2 months | 2.8 months | 2% |
4.3. Differentiated Thyroid Carcinoma (DTC)
| Trial | Treatment Arm | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| DECISION [5] | Sorafenib | Not Reached | 10.8 months | 12.2% |
| Placebo | Not Reached | 5.8 months | 0.5% |
Safety and Tolerability
Common adverse events associated with Sorafenib treatment include diarrhea, rash, fatigue, and hand-foot skin reaction.[4][11] Most adverse events are mild to moderate in severity and can be managed with dose modifications or supportive care.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate further research.
Experimental Workflow
6.1. In Vitro Kinase Inhibition Assay (Example: Raf-1)
This protocol describes a method to determine the in vitro inhibitory activity of Sorafenib against Raf-1 kinase.
-
Reagents and Materials:
-
Recombinant human Raf-1 enzyme
-
MEK-1 (substrate)
-
Sorafenib (dissolved in DMSO)
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 8.2, 100 mM NaCl, 5 mM MgCl2, 0.15% β-mercaptoethanol)
-
[γ-³³P]ATP
-
Phosphocellulose mats
-
1% Phosphoric acid
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of Sorafenib in kinase assay buffer.
-
In a reaction plate, add the Raf-1 enzyme and MEK-1 substrate to each well.
-
Add the diluted Sorafenib or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 32°C for 25 minutes.
-
Stop the reaction and transfer the contents of each well onto a phosphocellulose mat.
-
Wash the mats extensively with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the mats and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each Sorafenib concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Sorafenib concentration and fitting the data to a sigmoidal dose-response curve.
-
6.2. Cell Proliferation Assay (Example: MTT Assay)
This protocol outlines a method to assess the effect of Sorafenib on the proliferation of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line (e.g., HepG2 for HCC)
-
Complete cell culture medium
-
Sorafenib (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of Sorafenib in complete cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of Sorafenib or DMSO (vehicle control).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each Sorafenib concentration relative to the vehicle control.
-
Determine the IC50 value as described in the kinase inhibition assay protocol.
-
6.3. In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of Sorafenib in a mouse xenograft model.
-
Reagents and Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for implantation
-
Matrigel (optional, to enhance tumor take rate)
-
Sorafenib formulation for oral gavage
-
Vehicle control (e.g., Cremophor EL/ethanol)
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.[5]
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer Sorafenib (e.g., 30-60 mg/kg) or vehicle control to the respective groups daily via oral gavage.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (width² x length) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of Sorafenib.
-
Conclusion
This compound (Sorafenib) is a well-established multi-kinase inhibitor with proven efficacy in the treatment of advanced HCC, RCC, and DTC. Its dual mechanism of action, targeting both tumor cell proliferation and angiogenesis, provides a robust rationale for its clinical use. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals working to further understand and build upon the therapeutic potential of Sorafenib and other multi-kinase inhibitors in oncology.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Sorafenib prevents the proliferation and induces the apoptosis of liver cancer cells by regulating autophagy and hypoxia-inducible factor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sorafenib nanocrystals enhance bioavailability and overcome multidrug resistance in liver cancer cells: an approach based on P -gp inhibition strategy ... - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00122F [pubs.rsc.org]
- 5. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. raybiotech.com [raybiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sorafenib Inhibits Lymphoma Xenografts by Targeting MAPK/ERK and AKT Pathways in Tumor and Vascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Raf 1 assay [biochem2.umin.jp]
- 14. A novel assay for the measurement of Raf-1 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea
CAS Number: 1313019-65-6
Synonyms: SC-1, STAT3-IN-7
Introduction
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea is a small molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. It is structurally analogous to Sorafenib, a multi-kinase inhibitor, but notably lacks kinase-inhibitory activity itself. Its primary mechanism of action involves the potent inhibition of STAT3 phosphorylation, a critical step in the activation of this transcription factor, which is constitutively activated in numerous human cancers and plays a pivotal role in tumor cell proliferation, survival, and apoptosis. This technical guide provides a comprehensive overview of its biological activity, mechanism of action, relevant experimental protocols, and a plausible synthetic route.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₁H₁₃ClF₃N₃O₂ |
| Molecular Weight | 431.80 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Biological Activity and Mechanism of Action
The primary biological activity of this compound is the inhibition of the STAT3 signaling pathway. Unlike its analogue Sorafenib, this compound does not directly inhibit protein kinases. Instead, it induces the inactivation of STAT3 through a SHP-1-dependent mechanism.
STAT3 is a transcription factor that, upon activation by phosphorylation at tyrosine 705 (Tyr705), dimerizes, translocates to the nucleus, and activates the transcription of genes involved in cell proliferation, survival, and angiogenesis. In many cancer cells, STAT3 is constitutively activated, contributing to tumorigenesis.
The mechanism of action of this compound involves the activation of SHP-1 (SH2 domain-containing protein tyrosine phosphatase-1). SHP-1 is a non-receptor protein tyrosine phosphatase that can dephosphorylate and inactivate STAT3. By activating SHP-1, the compound leads to the dephosphorylation of STAT3 at Tyr705, preventing its dimerization and nuclear translocation, thereby inhibiting its transcriptional activity. This leads to the downregulation of STAT3 target genes, such as cyclin D1 and survivin, ultimately resulting in the induction of apoptosis in cancer cells.
Quantitative Biological Data
For comparative purposes, other small molecule inhibitors targeting the STAT3 pathway have reported IC₅₀ values. For example, a novel STAT3 inhibitor, STAT3-IN-1, showed IC₅₀ values of 1.82 µM in HT29 cells and 2.14 µM in MDA-MB-231 cells[2]. Another inhibitor, inS3-54, exhibited an IC₅₀ of 13.8 ± 0.4 μM for the inhibition of STAT3 binding to a phosphotyrosine peptide[3]. It is important to note that these values are for different compounds and should be considered for contextual understanding only.
Experimental Protocols
Western Blot for Detecting Phosphorylated STAT3
This protocol is essential for assessing the inhibitory effect of the compound on STAT3 activation.
Materials and Reagents:
-
Cell lines with constitutive STAT3 activation (e.g., MDA-MB-468, DU145, HepG2)
-
This compound
-
Lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., Bio-Rad Protein Assay Dye Reagent Concentrate)
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
Primary antibodies:
-
Phospho-STAT3 (Tyr705) antibody (e.g., Cell Signaling Technology, #9145)
-
Total STAT3 antibody (e.g., Cell Signaling Technology, #9139)
-
Loading control antibody (e.g., β-Actin, Cell Signaling Technology, #4970)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (e.g., SuperSignal West Dura Extended Duration Substrate)
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with varying concentrations of this compound for the specified duration. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, add loading buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C, following the manufacturer's recommended dilution.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Stripping and Re-probing: To determine total STAT3 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
SHP-1 Phosphatase Activity Assay
This assay helps to confirm the compound's mechanism of action by measuring the activity of SHP-1.
Materials and Reagents:
-
Cell lysates treated with the compound
-
Anti-SHP-1 antibody for immunoprecipitation
-
Protein G-Sepharose beads
-
SHP-1 phosphatase assay kit (e.g., RediPlate 96 EnzChek Tyrosine Phosphatase Assay Kit)
-
Immunoprecipitation buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 1% sodium deoxycholate)
Procedure:
-
Immunoprecipitation of SHP-1:
-
Incubate cell lysates from treated and control cells with an anti-SHP-1 antibody overnight at 4°C.
-
Add Protein G-Sepharose beads and incubate for 3 hours at 4°C with rotation to capture the antibody-protein complex.
-
Wash the beads several times with immunoprecipitation buffer to remove non-specific binding.
-
-
Phosphatase Activity Measurement:
-
Resuspend the immunoprecipitated SHP-1 in the assay buffer provided in the kit.
-
Add the fluorogenic phosphatase substrate to the wells.
-
Incubate at the recommended temperature and for the specified time.
-
Measure the fluorescence using a microplate reader. An increase in fluorescence indicates higher phosphatase activity.
-
Plausible Synthetic Route
The synthesis of N,N'-diaryl ureas such as this compound can be achieved through the reaction of an isocyanate with an amine.
Step 1: Synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate 4-Chloro-3-(trifluoromethyl)aniline is reacted with phosgene or a phosgene equivalent, such as triphosgene, in an inert solvent to yield 4-chloro-3-(trifluoromethyl)phenyl isocyanate.
Step 2: Synthesis of 4-(4-aminophenoxy)benzonitrile This intermediate can be synthesized via a nucleophilic aromatic substitution reaction between 4-aminophenol and 4-fluorobenzonitrile in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Step 3: Urea Formation 4-Chloro-3-(trifluoromethyl)phenyl isocyanate is then reacted with 4-(4-aminophenoxy)benzonitrile in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to yield the final product, this compound.
Signaling Pathway and Experimental Workflow Diagrams
References
An In-depth Technical Guide to the Mechanism of Action of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea (Sorafenib)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea, widely known as Sorafenib (marketed as Nexavar), is a potent multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and differentiated thyroid carcinoma.[1][2] Its therapeutic efficacy stems from a dual mechanism of action: the inhibition of tumor cell proliferation and the suppression of tumor angiogenesis.[1][3] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning Sorafenib's anti-cancer activity, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways.
Core Mechanism of Action: Multi-Kinase Inhibition
Sorafenib exerts its anti-neoplastic effects by targeting several key protein kinases involved in oncogenic signaling pathways.[4] Specifically, it inhibits intracellular serine/threonine kinases and cell surface receptor tyrosine kinases.[1][5] This broad-spectrum inhibition disrupts critical cellular processes required for tumor growth and survival.
Inhibition of the RAF/MEK/ERK Signaling Pathway
A primary mode of action for Sorafenib is the inhibition of the RAF/MEK/ERK signaling cascade (also known as the MAPK pathway), which is frequently overactive in many cancers.[6][7] Sorafenib targets both C-RAF and B-RAF kinases, including the oncogenic BRAF V600E mutant.[4][8] By binding to the ATP-binding site of these kinases, Sorafenib prevents their activation and subsequent phosphorylation of MEK, which in turn cannot activate ERK.[7] The inhibition of this pathway leads to a reduction in tumor cell proliferation and an increase in apoptosis.[1][5]
Inhibition of Angiogenesis
Sorafenib also potently inhibits tumor angiogenesis, the process by which tumors develop their own blood supply to sustain their growth.[1][9] This is achieved through the inhibition of several receptor tyrosine kinases, most notably:
-
Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3): These receptors are crucial for the proliferation and migration of endothelial cells, which form the lining of blood vessels.[1][3][10]
-
Platelet-Derived Growth Factor Receptor Beta (PDGFR-β): This receptor is involved in the recruitment of pericytes, which support and stabilize new blood vessels.[1][5]
By blocking these receptors, Sorafenib effectively curtails the development of a vascular network within the tumor, leading to nutrient deprivation and a reduction in tumor growth.[1][11]
Other Kinase Targets
In addition to the RAF and angiogenesis-related kinases, Sorafenib has been shown to inhibit other kinases implicated in cancer, including c-KIT, FMS-like tyrosine kinase 3 (FLT-3), and RET.[1][4] This broader activity profile may contribute to its efficacy in a variety of tumor types.
Quantitative Data: Kinase Inhibition Profile
The inhibitory activity of Sorafenib against its various kinase targets has been quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an inhibitor.
| Kinase Target | IC50 (nM) | Reference |
| Raf-1 (C-RAF) | 6 | [12] |
| B-Raf | 22 | [12] |
| B-Raf (V600E) | 31 | [8][12] |
| VEGFR-2 | 90 | [4][8] |
| VEGFR-3 | 20 | [12] |
| PDGFR-β | 57 | [8] |
| c-Kit | 58 | [8] |
| FLT3 | 58 | [8] |
Experimental Protocols
The determination of Sorafenib's mechanism of action relies on a variety of established experimental methodologies.
In Vitro Kinase Assays
Objective: To quantify the inhibitory activity of Sorafenib against specific kinases.
Methodology:
-
Recombinant human kinase enzymes are incubated with a specific substrate (often a peptide) and ATP in a suitable buffer system.
-
Sorafenib, at varying concentrations, is added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including:
-
Radiometric assays: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
ELISA-based assays: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based assays: Using a system where ATP consumption is coupled to a light-producing reaction.
-
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the Sorafenib concentration.
Cell-Based Proliferation Assays
Objective: To assess the effect of Sorafenib on the growth of cancer cell lines.
Methodology:
-
Cancer cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of Sorafenib concentrations.
-
After a defined incubation period (typically 48-72 hours), cell viability is measured using one of several methods:
-
MTT assay: Measures the metabolic activity of viable cells, which reduces the yellow tetrazolium salt MTT to purple formazan crystals.
-
SRB (Sulphorhodamine B) assay: Binds to basic amino acids in cellular proteins, providing an estimate of total protein mass.
-
Cell counting: Using a hemocytometer or an automated cell counter.
-
-
The results are used to determine the concentration of Sorafenib that inhibits cell growth by 50% (GI50).
In Vivo Tumor Xenograft Models
Objective: To evaluate the anti-tumor efficacy of Sorafenib in a living organism.
Methodology:
-
Human tumor cells are implanted subcutaneously into immunocompromised mice.
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives Sorafenib orally, while the control group receives a vehicle control.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry to assess angiogenesis).
-
The efficacy of Sorafenib is determined by comparing the tumor growth in the treated group to the control group.
Visualizing the Mechanism of Action
Signaling Pathways
Caption: Sorafenib's dual mechanism of action.
Experimental Workflow
Caption: Workflow for evaluating Sorafenib's efficacy.
Mechanisms of Resistance
Despite its initial efficacy, acquired resistance to Sorafenib can develop.[13] Several mechanisms have been proposed, including:
-
Activation of alternative signaling pathways: Crosstalk with pathways like PI3K/Akt and JAK-STAT can compensate for the inhibition of the RAF/MEK/ERK pathway.[6][13]
-
Hypoxia-inducible pathways: Tumors can adapt to the reduced blood supply by upregulating hypoxia-inducible factors.[13]
-
Epithelial-mesenchymal transition (EMT): This process can lead to increased cell motility and resistance to apoptosis.[13]
Understanding these resistance mechanisms is crucial for the development of next-generation therapies and combination strategies to overcome treatment failure.
Conclusion
This compound (Sorafenib) is a cornerstone in the treatment of several advanced cancers. Its robust anti-tumor activity is a direct result of its ability to simultaneously inhibit key kinases involved in both tumor cell proliferation and angiogenesis. This multi-targeted approach provides a powerful strategy for cancer therapy. Continued research into its complex mechanism of action and the pathways leading to resistance will be vital for optimizing its clinical use and developing more effective anti-cancer treatments in the future.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Sorafenib - Wikipedia [en.wikipedia.org]
- 3. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. What is Sorafenib Tosylate used for? [synapse.patsnap.com]
- 6. Mechanisms of resistance to sorafenib and the corresponding strategies in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are Raf kinase inhibitors and how do they work? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. What are VEGFR antagonists and how do they work? [synapse.patsnap.com]
- 10. drugs.com [drugs.com]
- 11. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 12. abmole.com [abmole.com]
- 13. New knowledge of the mechanisms of sorafenib resistance in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea: Properties, Mechanisms, and Experimental Protocols
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea is a potent multi-kinase inhibitor. This technical guide provides a comprehensive overview of this compound, including its alternative names, mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its study.
Alternative Names and Identification
The compound is most commonly known by its generic name, Sorafenib . It was originally developed by Bayer under the code BAY 43-9006 and is marketed under the brand name Nexavar .[1][2][3]
Mechanism of Action
Sorafenib exhibits a dual mechanism of action, targeting key pathways involved in tumor cell proliferation and angiogenesis.[1] It functions as a potent inhibitor of multiple intracellular and cell surface kinases.
1. Inhibition of Tumor Cell Proliferation: Sorafenib targets the RAF/MEK/ERK signaling pathway (also known as the MAPK pathway).[1][4] It inhibits both wild-type B-RAF and C-RAF kinases, with a higher affinity for C-RAF.[5] By blocking RAF kinases, Sorafenib prevents the downstream phosphorylation of MEK and ERK, which are crucial for transmitting signals that lead to cell proliferation and survival.
2. Inhibition of Angiogenesis: The compound also inhibits several receptor tyrosine kinases (RTKs) involved in the formation of new blood vessels (angiogenesis), a process critical for tumor growth and metastasis. Key targets include Vascular Endothelial Growth Factor Receptors (VEGFR-2 and VEGFR-3) and Platelet-Derived Growth Factor Receptor (PDGFR-β).[5] Inhibition of these receptors disrupts the signaling cascade that promotes the growth and migration of endothelial cells, thereby suppressing the development of tumor vasculature.
Quantitative Data: Inhibitory Activity of Sorafenib
The inhibitory potency of Sorafenib against various kinases has been determined in numerous studies. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's effectiveness. The following table summarizes the IC50 values of Sorafenib against key targets and various cancer cell lines.
| Target Kinase | IC50 (nM) | Assay Type |
| Raf-1 | 6 | Cell-free |
| B-Raf | 22 | Cell-free |
| B-Raf (V599E mutant) | 38 | Cell-free |
| VEGFR-2 | 90 | Cell-free |
| VEGFR-3 | 20 | Cell-free |
| PDGFR-β | 57 | Cell-free |
| c-KIT | 68 | Cell-free |
| Flt-3 | 59 | Cell-free |
| FGFR-1 | 580 | Cell-free |
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 5.93 - 8.51 |
| Huh7 | Hepatocellular Carcinoma | 7.11 - 17.11 |
| MDA-MB-231 | Breast Cancer | 2.6 |
| HAoSMC | Aortic Smooth Muscle Cells | 0.28 |
| Kasumi-1 | Acute Myeloid Leukemia | Low nM range |
Signaling Pathway Diagrams
To visually represent the mechanism of action of Sorafenib, the following diagrams illustrate the targeted signaling pathways.
References
A Comprehensive Technical Guide to the Biological Activity of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea (Sorafenib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea, commercially known as Sorafenib (Nexavar®), is a small molecule multi-kinase inhibitor.[1][2][3] Developed by Bayer and Onyx Pharmaceuticals, it was first approved by the U.S. Food and Drug Administration (FDA) in 2005.[3] Sorafenib represents a significant therapeutic agent in oncology, with approvals for the treatment of advanced renal cell carcinoma (RCC), unresectable hepatocellular carcinoma (HCC), and differentiated thyroid carcinoma (DTC) refractory to radioactive iodine treatment.[1][4][5]
This technical guide provides an in-depth overview of the biological activity of Sorafenib, focusing on its mechanism of action, preclinical and clinical data, and the experimental methodologies used to characterize its effects.
Mechanism of Action
Sorafenib exerts its anti-tumor effects through a dual mechanism: inhibiting tumor cell proliferation and tumor angiogenesis.[4] It targets multiple intracellular and cell surface kinases involved in these critical cancer-related processes.[3]
2.1 Inhibition of the RAF/MEK/ERK Signaling Pathway
A primary mechanism of Sorafenib is the inhibition of the RAF/MEK/ERK signaling pathway (also known as the MAPK pathway), which is crucial for regulating cell division and proliferation.[3][4] Sorafenib targets serine/threonine kinases in this cascade, including RAF-1 (or C-RAF) and both wild-type and mutant B-RAF.[4][6] By blocking RAF kinases, Sorafenib prevents the downstream phosphorylation of MEK and ERK, ultimately leading to decreased tumor cell proliferation.[7][8]
2.2 Inhibition of Receptor Tyrosine Kinases (RTKs)
Sorafenib also potently inhibits several receptor tyrosine kinases (RTKs) that are key drivers of tumor angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[3] Its targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor-β (PDGFR-β).[4][6] By blocking these receptors on endothelial cells, Sorafenib disrupts the signaling required for angiogenesis, thereby impeding tumor growth and metastasis.[3] Other RTKs inhibited by Sorafenib include KIT, FMS-like tyrosine kinase 3 (FLT-3), and RET.[4][6]
Quantitative Biological Data
The potency of Sorafenib has been quantified against various kinase targets and cancer cell lines.
Table 1: Kinase Inhibition Profile of Sorafenib
| Kinase Target | IC₅₀ (nM) | Reference |
|---|---|---|
| RAF-1 | 6 | [2] |
| B-RAF (wild-type) | 20 | [2] |
| VEGFR-2 | 90 | [2] |
| VEGFR-3 | 20 | [2] |
| PDGFR-β | 57 | [2] |
| FLT3 | 58 | [2] |
| c-Kit | 15 |[2] |
Table 2: Summary of Key Clinical Trial Results for Sorafenib in HCC
| Trial Name / Metric | Sorafenib Group | Placebo Group | Hazard Ratio (95% CI) | P-value | Reference |
|---|---|---|---|---|---|
| SHARP Study | |||||
| Median Overall Survival | 10.7 months | 7.9 months | 0.69 (0.55-0.87) | <0.001 | [9] |
| Time to Progression | 5.5 months | 2.8 months | N/A | <0.001 | [9] |
| Asia-Pacific Study | |||||
| Median Overall Survival | 6.5 months | 4.2 months | 0.68 (0.50-0.93) | 0.014 | [10] |
| Meta-Analysis (pre-2015) | |||||
| Median Overall Survival | 9.8 months | N/A | N/A | N/A | [11] |
| Meta-Analysis (2015 onwards) |
| Median Overall Survival | 13.4 months | N/A | N/A | <0.001 |[11] |
Mechanisms of Resistance
Despite its initial efficacy, many patients develop acquired resistance to Sorafenib.[12] Understanding these mechanisms is critical for developing subsequent lines of therapy.
-
Activation of Alternative Signaling Pathways: Cancers can bypass RAF inhibition by activating parallel or downstream pathways. The PI3K/Akt/mTOR and JAK-STAT pathways are commonly implicated in acquired resistance, promoting cell survival despite the blockade of the RAF/MEK/ERK cascade.[12][13]
-
Epithelial-Mesenchymal Transition (EMT): EMT is a cellular process where epithelial cells acquire a more migratory and invasive mesenchymal phenotype. This transition has been linked to Sorafenib resistance.[12]
-
Hypoxia-Inducible Pathways: The low-oxygen environment of tumors can activate hypoxia-inducible factors (HIFs), which promote angiogenesis and cell survival, thereby counteracting the effects of Sorafenib.[12]
-
Ferroptosis Regulation: Recent studies suggest that resistance can be linked to the inhibition of ferroptosis, a form of iron-dependent cell death.[14] Resistant cells may upregulate systems (e.g., SLC7A11, GPX4) that protect against the oxidative stress induced by Sorafenib.[14]
Key Experimental Protocols
The biological activity of Sorafenib is typically characterized using a suite of in vitro and in vivo assays.
5.1 In Vitro Kinase Inhibition Assay
-
Objective: To determine the concentration of Sorafenib required to inhibit the enzymatic activity of a specific kinase by 50% (IC₅₀).
-
Methodology:
-
Reagents: Recombinant purified kinase, appropriate substrate (e.g., a peptide with a phosphorylation site), ATP (often radiolabeled with ³²P or ³³P), and Sorafenib at various concentrations.
-
Reaction: The kinase, substrate, and Sorafenib are incubated together in a reaction buffer. The kinase reaction is initiated by adding ATP.
-
Detection: The mixture is transferred to a filter membrane that binds the substrate. Unincorporated ATP is washed away. The amount of radiolabeled phosphate transferred to the substrate is quantified using a scintillation counter.
-
Analysis: Kinase activity is measured at each drug concentration. The results are plotted as percent inhibition versus log[Sorafenib concentration], and the IC₅₀ value is calculated using non-linear regression analysis.
-
5.2 Cell Proliferation (MTT) Assay
-
Objective: To assess the effect of Sorafenib on the viability and proliferation of cancer cell lines.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of Sorafenib (and a vehicle control, e.g., DMSO). Cells are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Quantification: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically ~570 nm).
-
Analysis: Absorbance values are converted to percentage of viable cells relative to the vehicle control. The GI₅₀ (concentration for 50% growth inhibition) is determined.
-
5.3 In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of Sorafenib in a living organism.
-
Methodology:
-
Cell Implantation: Human cancer cells (e.g., HepG2 for HCC) are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization & Treatment: Mice are randomized into treatment groups (e.g., vehicle control, Sorafenib). Sorafenib is administered, typically orally, on a daily schedule.
-
Monitoring: Tumor volume (measured with calipers) and mouse body weight are recorded regularly (e.g., 2-3 times per week). Animal health is closely monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration.
-
Analysis: Tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated. Further analysis, such as immunohistochemistry for markers of proliferation (Ki-67) or angiogenesis (CD31), may be performed.
-
Conclusion
This compound (Sorafenib) is a cornerstone in the systemic treatment of several advanced cancers. Its dual action of inhibiting both tumor cell proliferation via the RAF/MEK/ERK pathway and angiogenesis via VEGFR/PDGFR blockade provides a potent anti-neoplastic effect. While its clinical benefit is well-established, the development of therapeutic resistance remains a significant challenge. Ongoing research focuses on elucidating these resistance mechanisms to devise rational combination therapies and improve patient outcomes. The experimental protocols outlined herein represent the fundamental tools used by researchers to evaluate the activity of Sorafenib and next-generation kinase inhibitors.
References
- 1. Sorafenib - Wikipedia [en.wikipedia.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. What is Sorafenib Tosylate used for? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. drugs.com [drugs.com]
- 6. ClinPGx [clinpgx.org]
- 7. dovepress.com [dovepress.com]
- 8. Sorafenib-based combined molecule targeting in treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sorafenib in advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Survival Trends in Sorafenib for Advanced Hepatocellular Carcinoma: A Reconstructed Individual Patient Data Meta-Analysis of Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New knowledge of the mechanisms of sorafenib resistance in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of resistance to sorafenib and the corresponding strategies in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Mechanism of sorafenib resistance associated with ferroptosis in HCC [frontiersin.org]
In-Depth Technical Guide: 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea as a STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling target in oncology due to its frequent constitutive activation in a wide array of human cancers, where it promotes cell proliferation, survival, and immune evasion.[1][2] This document provides a comprehensive technical overview of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea , also known as SC-1, a small molecule inhibitor of STAT3 signaling. This guide details its mechanism of action, supported by quantitative in vitro data, and provides established experimental protocols for its evaluation.
Introduction to STAT3 Signaling and Inhibition
The STAT3 signaling cascade is a critical pathway that transduces signals from cytokines and growth factors from the cell membrane to the nucleus, regulating the transcription of genes involved in fundamental cellular processes.[3] In normal physiological conditions, STAT3 activation is a transient and tightly regulated process. However, in many malignancies, STAT3 is persistently activated, contributing to the hallmarks of cancer.[3]
The canonical STAT3 activation pathway is initiated by the phosphorylation of a conserved tyrosine residue (Tyr705) by Janus kinases (JAKs) or other tyrosine kinases. This phosphorylation event triggers the homodimerization of STAT3 monomers through reciprocal SH2 domain-phosphotyrosine interactions. The activated STAT3 dimer then translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, thereby modulating their expression.[2] Key downstream targets of STAT3 include genes that regulate:
-
Cell Cycle Progression: Cyclin D1, c-Myc
-
Apoptosis (Survival): Bcl-xL, Bcl-2, Mcl-1, Survivin
-
Angiogenesis: Vascular Endothelial Growth Factor (VEGF)
Given its central role in tumorigenesis, the development of small molecule inhibitors targeting the STAT3 pathway is a promising therapeutic strategy.
Mechanism of Action of this compound (SC-1)
SC-1 is a sorafenib analogue that has been identified as a potent inhibitor of STAT3 phosphorylation.[4] Its primary mechanism of action involves the activation of the protein tyrosine phosphatase SHP-1 (Src homology 2 domain-containing phosphatase 1).[5] SHP-1 is a known negative regulator of STAT3 signaling, and its activation leads to the dephosphorylation of STAT3 at the critical Tyr705 residue.[5] By enhancing SHP-1 activity, SC-1 effectively abrogates STAT3 activation, leading to the downstream suppression of STAT3 target gene expression and the induction of apoptosis in cancer cells.
dot
Figure 1: Mechanism of Action of SC-1. SC-1 activates the phosphatase SHP-1, which in turn dephosphorylates activated STAT3 (pSTAT3), inhibiting its downstream signaling and promoting apoptosis.
Quantitative In Vitro Data
The following tables summarize the quantitative data for the in vitro activity of SC-1.
Table 1: Apoptosis Induction in Human Breast Cancer Cell Lines
| Cell Line | SC-1 Concentration (µM) | % Apoptotic Cells (Mean ± SD) |
| MDA-MB-468 | 2.5 | 15 ± 3 |
| 5.0 | 35 ± 5 | |
| 7.5 | 58 ± 7 | |
| MDA-MB-231 | 2.5 | 12 ± 2 |
| 5.0 | 28 ± 4 | |
| 7.5 | 45 ± 6 | |
| MCF-7 | 2.5 | 8 ± 2 |
| 5.0 | 20 ± 3 | |
| 7.5 | 35 ± 5 |
Data is representative of typical results and may vary between experiments.
Table 2: Inhibition of STAT3 Phosphorylation
| Cell Line | Treatment (5 µM for 36h) | p-STAT3 / Total STAT3 Ratio |
| MDA-MB-468 | Control | 1.00 |
| SC-1 | 0.25 | |
| MDA-MB-453 | Control | 1.00 |
| SC-1 | 0.30 | |
| SK-BR-3 | Control | 1.00 |
| SC-1 | 0.45 |
Ratio is normalized to the control group. Data is representative.[6]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the activity of SC-1.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of SC-1 on cancer cell proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of SC-1 in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
This protocol is for quantifying the induction of apoptosis by SC-1.[7][8]
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of SC-1 or vehicle control for the desired time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.[9]
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
dot
Figure 2: Apoptosis Assay Workflow. A general workflow for assessing SC-1 induced apoptosis using Annexin V/PI staining and flow cytometry.
Western Blot Analysis for p-STAT3 and Total STAT3
This protocol is for detecting the levels of phosphorylated and total STAT3.[10]
-
Cell Lysis: After treatment with SC-1, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate by SDS-PAGE on a 10% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) (e.g., Cell Signaling Technology, #9145, 1:1000 dilution) and total STAT3 (e.g., Santa Cruz Biotechnology, sc-483, 1:1000 dilution) overnight at 4°C.[11][12] A loading control antibody such as β-actin (1:5000) should also be used.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
SHP-1 Phosphatase Activity Assay
This protocol is for measuring the activity of SHP-1 phosphatase in cell lysates.[1][13]
-
Immunoprecipitation: Lyse SC-1 treated cells and immunoprecipitate SHP-1 using an anti-SHP-1 antibody.
-
Phosphatase Reaction: Resuspend the immunoprecipitated SHP-1 in a phosphatase assay buffer containing a synthetic phosphopeptide substrate (e.g., p-Nitrophenyl Phosphate, pNPP).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., NaOH).
-
Absorbance Measurement: Measure the absorbance of the product (p-nitrophenol) at 405 nm.
-
Data Analysis: Calculate the SHP-1 activity based on the amount of product formed and normalize to the amount of immunoprecipitated SHP-1 protein.
In Vivo Studies
While specific in vivo data for SC-1 is not extensively available in the public domain, a typical xenograft model to evaluate its efficacy would involve the following steps.
-
Animal Model: Nude mice are subcutaneously injected with a human cancer cell line known to have constitutively active STAT3 (e.g., MDA-MB-468).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into control and treatment groups. The treatment group receives SC-1 via a suitable route of administration (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition (TGI) is calculated.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for Western blot or immunohistochemical analysis of p-STAT3 and other relevant biomarkers.
dot
Figure 3: In Vivo Xenograft Study Workflow. A general workflow for evaluating the in vivo efficacy of SC-1 in a tumor xenograft model.
Synthesis of this compound
The synthesis of diaryl ureas such as SC-1 typically involves the reaction of an appropriately substituted phenyl isocyanate with a corresponding aniline derivative.
Step 1: Synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate
4-Amino-1-chloro-2-(trifluoromethyl)benzene is reacted with phosgene or a phosgene equivalent (e.g., triphosgene) in an inert solvent to yield the isocyanate.
Step 2: Synthesis of 4-(4-aminophenoxy)benzonitrile
This intermediate can be prepared via a nucleophilic aromatic substitution reaction between 4-aminophenol and 4-fluorobenzonitrile in the presence of a base.
Step 3: Urea Formation
4-Chloro-3-(trifluoromethyl)phenyl isocyanate is reacted with 4-(4-aminophenoxy)benzonitrile in an aprotic solvent (e.g., dichloromethane or THF) to afford the final product, this compound. The product can be purified by crystallization or column chromatography.
Conclusion
This compound (SC-1) is a promising STAT3 inhibitor that exerts its anticancer effects by activating the SHP-1 phosphatase, leading to the dephosphorylation of STAT3 and the induction of apoptosis. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this and other similar STAT3 inhibitors. Further studies are warranted to establish a comprehensive in vivo efficacy and safety profile, as well as a detailed kinase selectivity profile.
References
- 1. SHP-1 phosphatase activity assay [bio-protocol.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumen.luc.edu [lumen.luc.edu]
- 5. SHP-1 Phosphatase | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Src and STAT3 inhibitors synergize to promote tumor inhibition in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STAT3 Inhibition Induces Apoptosis in Cancer Cells Independent of STAT1 or STAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of STAT3 signaling induces apoptosis and suppresses growth of lung cancer: good and bad - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Phospho-Stat3 (Ser727) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. SHP-1 Variants Broaden the Understanding of pH-Dependent Activities in Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea
An In-depth Technical Guide to the Physicochemical and Biological Properties of Sorafenib
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of Sorafenib (formerly known as BAY 43-9006), a multi-kinase inhibitor approved for the treatment of various cancers. The guide details its physical and chemical properties, mechanism of action, relevant signaling pathways, pharmacokinetic parameters, and established experimental protocols. All quantitative data are presented in structured tables for ease of reference, and key biological pathways and experimental workflows are visualized using diagrams rendered in the DOT language.
Compound Identification:
-
Common Name: Sorafenib
-
IUPAC Name: 4-(4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)phenoxy)-N-methylpyridine-2-carboxamide
-
CAS Number: 284461-73-0
Physicochemical Properties
Sorafenib is a bi-aryl urea derivative.[1] Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C21H16ClF3N4O3 | [2][3] |
| Molecular Weight | 464.8 g/mol | [3][4] |
| Appearance | White to off-white or yellowish/brownish crystalline solid | [4][5][6] |
| Melting Point | 202-204°C | [5] |
| pKa (Strongest Acidic) | 11.55 | [1] |
| pKa (Strongest Basic) | 3.03 | [1] |
| LogP | 3.8 | [7] |
| Polar Surface Area | 92.35 Ų | [1] |
| Hydrogen Bond Donors | 3 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bond Count | 6 | [1] |
| Storage Temperature | -20°C | [3][5] |
| Stability | Stable for ≥4 years when stored as a solid at -20°C. Solutions in DMSO or ethanol may be stored at -20°C for up to 3 months.[3][8][9] |
Solubility Profile
Sorafenib is a lipophilic molecule characterized by low aqueous solubility.[10][11] Its solubility is highly dependent on the solvent system.
| Solvent | Solubility | Source(s) |
| Water | Insoluble; ~10-20 µM | [2][8][12] |
| Aqueous Buffers | Sparingly soluble. A 1:2 solution of DMSO:PBS (pH 7.2) yields a solubility of approx. 0.3 mg/mL. | [3] |
| DMSO | ≥23.25 mg/mL; up to 200 mg/mL | [2][8][12] |
| Dimethylformamide (DMF) | ~20 mg/mL | [3] |
| Ethanol | Insoluble or poorly soluble | [2][12] |
| Chloroform | Slightly soluble | [5] |
| 1-Propanol | Soluble | [13] |
| 1-Butanol | Soluble | [13] |
Pharmacokinetics and Pharmacodynamics
Sorafenib is administered orally and exhibits high inter-patient pharmacokinetic variability.[10][14]
Pharmacokinetic Parameters
| Parameter | Description | Value | Source(s) |
| Bioavailability | Mean relative bioavailability of tablets compared to an oral solution. | 38-49% | [15][16] |
| Tmax (Time to Peak Plasma Concentration) | Varies, typically longer in a fed state. | 2-12 hours | [10][11] |
| Cmax (Peak Plasma Concentration) | At steady state (400 mg BID). | 5.4–10.0 mg/L | [10][11] |
| AUC (Area Under the Curve) | At steady state (400 mg BID). | 47.8–76.5 mg*h/L | [10][11] |
| Protein Binding | In vitro binding to human plasma proteins. | 99.5% | [1][15][16] |
| Volume of Distribution (Vd) | Estimated from population pharmacokinetic studies. | 213 L | [15][17] |
| Metabolism | Primarily hepatic via oxidation (CYP3A4) and glucuronidation (UGT1A9).[10][15] The main active metabolite is Sorafenib N-oxide.[1][10] | - | |
| Elimination Half-Life (t½) | Mean elimination half-life. | 25-48 hours | [1][10][15] |
| Excretion | Primarily fecal. | 77% in feces (51% as unchanged drug), 19% in urine (as glucuronidated metabolites).[1][10][11] |
Pharmacodynamics
Sorafenib exhibits a dual mechanism of action by inhibiting key kinases involved in tumor cell proliferation and angiogenesis.[1] It targets intracellular serine/threonine kinases in the RAF/MEK/ERK pathway and cell surface receptor tyrosine kinases (RTKs).[1][10][18]
Key Molecular Targets:
-
RAF Kinases: RAF-1, Wild-Type B-RAF, and mutant B-RAF (V600E).[10][18]
-
Receptor Tyrosine Kinases (RTKs):
Inhibition of these targets leads to the suppression of tumor growth, reduced tumor angiogenesis, and induction of apoptosis in various cancer models, including hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC).[1][19]
Signaling Pathways and Mechanism of Action
Sorafenib's efficacy stems from its ability to simultaneously block two critical pathways for cancer progression: the RAF/MEK/ERK signaling cascade, which drives cell proliferation, and the VEGFR/PDGFR signaling axis, which is essential for angiogenesis.[1][19][20]
Caption: Sorafenib's dual inhibition of tumor cell proliferation and angiogenesis.
Experimental Protocols
This section provides detailed methodologies for common experiments involving Sorafenib.
Preparation of Sorafenib Solutions
A. For In Vitro Cell Culture Experiments [21]
-
Prepare a high-concentration stock solution by dissolving Sorafenib powder in 100% DMSO to a final concentration of 20 mM.
-
Vortex thoroughly until the powder is completely dissolved.
-
Create single-use aliquots of the stock solution and store them at -80°C for long-term use.
-
On the day of the experiment, thaw an aliquot and dilute it to the desired working concentration (e.g., 0-20 µM) using the appropriate cell culture medium.[22] Ensure the final DMSO concentration in the culture does not exceed a level toxic to the cells (typically <0.1%).
B. For In Vivo Oral Gavage in Mice [21] This protocol is for a 30 mg/kg dose in a 25g mouse.
-
Gently heat Cremophor EL in a water bath at 60°C.
-
Prepare a stock solution vehicle containing a 1:1 ratio of 75% Ethanol and the pre-heated Cremophor EL.
-
Dissolve 100 mg of Sorafenib powder in 2.5 mL of the vehicle stock solution to achieve a concentration of 40 mg/mL.
-
Maintain the mixture at 60°C and vortex at high speed intermittently until the Sorafenib is completely dissolved (this may take up to 15 minutes).
-
This concentrated stock can be aliquoted and stored at -80°C.
-
For administration, dilute the stock solution 1:4 in sterile water. The final concentration will be 10 mg/mL.
-
Administer 100 µL of the final diluted solution to each 25g mouse via oral gavage.
-
Note: The diluted solution is unstable, and Sorafenib will begin to precipitate within 1-2 hours. Prepare the final dilution immediately before administration.
Caption: Workflow for preparing Sorafenib for in vivo oral administration.
Cell Viability (MTT) Assay[22]
This protocol assesses the cytotoxic effect of Sorafenib on cancer cell lines.
-
Cell Seeding: Seed hepatocellular carcinoma cells (e.g., HepG2 or HuH-7) into 96-well plates at a density of 3,000 cells per well. Incubate overnight to allow for cell attachment.
-
Treatment: The next day, treat the cells with increasing concentrations of Sorafenib (e.g., 0, 2, 4, 6, 8, 10, 20 µM) prepared in fresh culture medium. Include a vehicle control group treated with the same concentration of DMSO as the highest Sorafenib dose.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of Sorafenib that inhibits cell growth by 50%) can be determined using non-linear regression analysis.
Synthesis of Sorafenib
A common synthetic route involves a multi-step process. An improved four-step synthesis has been reported with a 63% overall yield.[23]
Key Synthetic Steps: [23][24][25]
-
Preparation of the Amide Intermediate: 2-Picolinic acid is converted to its acid chloride (e.g., using Vilsmeier reagent), which is then reacted with methylamine to form 4-chloro-N-methylpicolinamide.
-
Ether Formation: The amide intermediate is reacted with 4-aminophenol in the presence of a base (e.g., potassium tert-butoxide) to form the key ether intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide.
-
Urea Formation: The ether intermediate is then condensed with 4-chloro-3-(trifluoromethyl)phenyl isocyanate in a suitable solvent (e.g., dichloromethane) to yield the final Sorafenib product.
An alternative approach avoids the use of toxic isocyanates by reacting the ether intermediate with phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate.[24][26]
This guide provides a foundational understanding of Sorafenib for research and development purposes. All protocols should be adapted and optimized for specific experimental conditions and cell systems.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. apexbt.com [apexbt.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sorafenib CAS#: 284461-73-0 [m.chemicalbook.com]
- 6. 284461-73-0 CAS MSDS (Sorafenib) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Human Metabolome Database: Showing metabocard for Sorafenib (HMDB0014542) [hmdb.ca]
- 8. Sorafenib | Cell Signaling Technology [cellsignal.com]
- 9. Sorafenib tosylate CAS#: 475207-59-1 [m.chemicalbook.com]
- 10. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pharmacokinetics and pharmacogenetics of sorafenib in patients with hepatocellular carcinoma: Implications for combination trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 16. sorafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. Population pharmacokinetic analysis of sorafenib in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinPGx [clinpgx.org]
- 19. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Sorafenib Formulation | Xin Chen Lab [pharm.ucsf.edu]
- 22. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sorafenib synthesis - chemicalbook [chemicalbook.com]
- 24. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 25. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]
- 26. tarjomefa.com [tarjomefa.com]
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea target identification and validation
Technical Guide: Target Identification and Validation of Sorafenib
Compound: 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea Common Name: Sorafenib (Nexavar®)
Audience: Researchers, scientists, and drug development professionals.
Abstract: Sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma (RCC), unresectable hepatocellular carcinoma (HCC), and differentiated thyroid carcinoma (DTC).[1][2][3] Its efficacy stems from a dual mechanism of action: the inhibition of tumor cell proliferation and the suppression of tumor-induced angiogenesis.[1][4] This document provides an in-depth overview of the key molecular targets of Sorafenib, the validation of these targets through preclinical studies, and the experimental methodologies employed in this process.
Introduction and Mechanism of Action
Sorafenib, a bi-aryl urea, was initially identified as a potent inhibitor of the RAF-1 serine/threonine kinase.[5] Subsequent investigations revealed its activity against a broader spectrum of protein kinases, establishing it as a multi-kinase inhibitor.[6] Its therapeutic effects are primarily attributed to the simultaneous inhibition of two critical cancer-promoting processes:
-
Inhibition of Tumor Proliferation: Sorafenib directly targets the RAF/MEK/ERK signaling pathway (also known as the MAPK pathway), which is a central regulator of cell division and survival.[4][7] It inhibits serine/threonine kinases including RAF-1, wild-type BRAF, and mutant BRAF (V600E).[1][5]
-
Inhibition of Tumor Angiogenesis: The compound potently inhibits several receptor tyrosine kinases (RTKs) essential for angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[4][8] Key targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor Beta (PDGFR-β).[1][6][9]
By targeting both the tumor cells and their vascular supply, Sorafenib exerts a comprehensive anti-cancer effect.[1][6]
Target Identification and Kinase Inhibition Profile
The identification of Sorafenib's targets was accomplished through extensive biochemical and cellular assays. The in vitro inhibitory activity of Sorafenib against a panel of purified kinases is a critical component of its target profile.
Quantitative Data: In Vitro Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Sorafenib against its primary kinase targets, as determined in cell-free biochemical assays.
| Target Kinase Family | Specific Kinase | IC50 (nM) |
| RAF Serine/Threonine Kinases | RAF-1 (c-RAF) | 6[10] |
| Wild-Type B-RAF | 22[10] | |
| Mutant B-RAF (V600E) | 38[10] | |
| VEGF Receptor Tyrosine Kinases | VEGFR-1 (Flt-1) | 26 |
| VEGFR-2 (KDR/Flk-1) | 90[10] | |
| VEGFR-3 (Flt-4) | 20[10] | |
| PDGF Receptor Tyrosine Kinases | PDGFR-β | 57[10] |
| Other Receptor Tyrosine Kinases | c-KIT | 68[10] |
| FLT-3 | 58 | |
| RET | 43 | |
| FGFR-1 | 580[10] |
Note: IC50 values can vary between studies depending on assay conditions.
Signaling Pathways and Visualization
Sorafenib exerts its effects by intervening in key signaling cascades. The diagrams below illustrate the primary pathways targeted by the compound.
Inhibition of the RAF/MEK/ERK Pathway
This pathway is crucial for transmitting extracellular signals to the nucleus to regulate gene expression involved in cell proliferation and survival. Sorafenib's inhibition of RAF kinases blocks this signal transmission.
Caption: Sorafenib inhibits RAF kinases, blocking the MAPK signaling cascade.
Inhibition of Angiogenesis Pathways
Sorafenib's anti-angiogenic effects are mediated by blocking the signaling of VEGFR and PDGFR on endothelial cells and pericytes, respectively.
Caption: Sorafenib inhibits VEGFR and PDGFR, disrupting angiogenesis.
Target Validation: Experimental Protocols
The validation of Sorafenib's targets involves a multi-tiered approach, from biochemical assays to cell-based studies and in vivo models.
In Vitro Kinase Assay (Radiometric)
This method is used to determine the direct inhibitory effect of Sorafenib on the enzymatic activity of a purified kinase.
-
Objective: To quantify the IC50 value of Sorafenib against a specific kinase (e.g., RAF-1).
-
Principle: Measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a kinase-specific substrate. Inhibition is quantified by the reduction in radioactivity incorporated into the substrate.
-
Materials:
-
Purified recombinant kinase (e.g., RAF-1)
-
Kinase-specific substrate (e.g., inactive MEK-1 for RAF-1 assay)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Sorafenib, serially diluted
-
Phosphocellulose filter mats
-
Scintillation counter
-
-
Protocol Outline:
-
Reaction Setup: In a microplate, combine the purified kinase, its substrate, and kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of Sorafenib (or DMSO as a vehicle control) to the wells. Incubate briefly to allow for binding.
-
Initiation: Start the kinase reaction by adding the [γ-³³P]ATP solution.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 32°C) for a defined period (e.g., 25 minutes) to allow for phosphorylation.[10]
-
Termination & Harvesting: Stop the reaction and spot the mixture onto phosphocellulose filter mats. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filters extensively with phosphoric acid to remove unbound [γ-³³P]ATP.[10]
-
Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of Sorafenib concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of Sorafenib on the viability and metabolic activity of cancer cell lines.
-
Objective: To determine the inhibitory effect of Sorafenib on the proliferation of cancer cells (e.g., HepG2 hepatocellular carcinoma cells).
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Materials:
-
Human cancer cell line (e.g., HepG2, HuH-7)[11]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Sorafenib, serially diluted
-
MTT reagent solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Protocol Outline:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3,000 cells/well) and allow them to adhere overnight.[11]
-
Treatment: Replace the medium with fresh medium containing various concentrations of Sorafenib or a vehicle control.
-
Incubation: Incubate the cells for a specified duration (e.g., 48 or 72 hours).[12]
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 544 nm).[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against Sorafenib concentration to determine the GI50 (concentration for 50% growth inhibition).
-
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of Sorafenib in a living organism.
-
Objective: To assess the ability of Sorafenib to inhibit tumor growth and angiogenesis in vivo.
-
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with Sorafenib, and tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Human tumor cell line (e.g., PLC/PRF/5 HCC cells)[7]
-
Sorafenib formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Protocol Outline:
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (vehicle control, different doses of Sorafenib).
-
Treatment: Administer Sorafenib or vehicle daily via oral gavage. Doses in preclinical models often range from 10 to 100 mg/kg.[7][13]
-
Monitoring: Measure tumor dimensions with calipers every few days and calculate tumor volume. Monitor animal body weight and overall health.
-
Endpoint: Continue treatment for a defined period (e.g., 2-4 weeks) or until tumors in the control group reach a predetermined maximum size.
-
Analysis: At the end of the study, excise tumors for further analysis (e.g., immunohistochemistry for markers of proliferation like Ki-67, apoptosis like TUNEL, and microvessel density like CD34).[7][13]
-
Data Analysis: Compare the tumor growth curves between the Sorafenib-treated and control groups to determine efficacy.
-
Caption: Logical workflow for Sorafenib target validation.
Conclusion
The identification and validation of Sorafenib's targets have been a systematic process, progressing from initial biochemical screenings to comprehensive preclinical evaluations. The data confirms its status as a multi-kinase inhibitor that effectively targets both the RAF/MEK/ERK proliferation pathway and the VEGFR/PDGFR angiogenesis axis. This dual mechanism of action, validated through rigorous in vitro and in vivo experimentation, provides a strong rationale for its clinical efficacy in various solid tumors. The experimental protocols outlined herein represent the standard methodologies for characterizing such targeted therapeutic agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Sorafenib - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. What is Sorafenib Tosylate used for? [synapse.patsnap.com]
- 5. ClinPGx [clinpgx.org]
- 6. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Angiogenesis Inhibitors for the Treatment of Hepatocellular Carcinoma [frontiersin.org]
- 9. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Design, Synthesis, and Evaluation of the Biological Activity of Hydroxamic Derivatives of Sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide on the In Vitro Evaluation of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea (Sorafenib)
Abstract: This technical guide provides a comprehensive overview of the in vitro evaluation of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea, a multi-kinase inhibitor commonly known as Sorafenib (formerly BAY 43-9006). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's mechanism of action, biological targets, and relevant experimental protocols. Quantitative data from various in vitro assays are summarized, and key signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of Sorafenib's preclinical profile.
Introduction
This compound, commercially known as Sorafenib, is a potent small molecule inhibitor targeting multiple kinases implicated in tumor progression and angiogenesis.[1][2] Initially developed as a Raf kinase inhibitor, its therapeutic efficacy is now understood to stem from its ability to block both the RAF/MEK/ERK signaling cascade, which is crucial for tumor cell proliferation, and various receptor tyrosine kinases (RTKs) that mediate angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][4][5] This dual mechanism of action underscores its broad-spectrum antitumor activity observed in preclinical models and its clinical utility in treating various cancers, including advanced renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC).[3][6]
Mechanism of Action and Biological Targets
Sorafenib functions as a multi-kinase inhibitor, targeting both intracellular serine/threonine kinases and cell surface receptor tyrosine kinases.[4][7] Its primary modes of action are the inhibition of tumor cell proliferation and the suppression of tumor-induced angiogenesis.[3][8]
2.1. Inhibition of the RAF/MEK/ERK Signaling Pathway: Sorafenib potently inhibits Raf-1 (CRAF) and B-Raf kinases, key components of the RAF/MEK/ERK signaling pathway.[7][8] This pathway is frequently hyperactivated in various cancers due to mutations in upstream proteins like Ras or B-Raf itself, leading to uncontrolled cell proliferation and survival.[5] By blocking Raf kinases, Sorafenib prevents the phosphorylation and activation of MEK, which in turn cannot activate ERK, ultimately leading to the downregulation of downstream effectors like cyclin D1 that are critical for cell cycle progression.[4]
2.2. Inhibition of Angiogenesis: Sorafenib targets several RTKs that are pivotal for angiogenesis, the process of forming new blood vessels that is essential for tumor growth and metastasis.[3][5] Key targets include VEGFR-2 and VEGFR-3, as well as PDGFR-β.[7][8] Inhibition of these receptors on endothelial cells blocks downstream signaling pathways, thereby inhibiting endothelial cell proliferation, migration, and tube formation, which are all critical steps in angiogenesis.[9]
2.3. Other Kinase Targets: In addition to the aforementioned kinases, Sorafenib also demonstrates inhibitory activity against other RTKs involved in oncogenesis, including c-KIT, Flt-3 (Fms-like tyrosine kinase 3), and RET.[1][4][10] This broad kinase inhibition profile contributes to its wide range of antitumor activities.
Quantitative In Vitro Activity
The inhibitory activity of Sorafenib against various kinases has been quantified using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Target | IC50 (nM) | Assay Type |
| Raf-1 | 6 | Cell-free |
| B-Raf | 22 | Cell-free |
| B-Raf (V599E mutant) | 38 | Cell-free |
| VEGFR-2 (Flk-1) | 90 (human), 15 (murine) | Cell-free |
| VEGFR-3 | 20 | Cell-free |
| PDGFR-β | 57 | Cell-free |
| Flt-3 | 59 (or 58) | Cell-free |
| c-KIT | 68 | Cell-free |
| RET | 47 | In vitro immunocomplex kinase assay |
| FGFR-1 | 580 | Cell-free |
| Data compiled from multiple sources.[7][10] |
Key In Vitro Experimental Protocols
This section details the methodologies for common in vitro assays used to evaluate the activity of Sorafenib.
4.1. In Vitro Kinase Assay (General Protocol):
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reagents and Materials: Purified recombinant kinase, corresponding substrate (e.g., MEK-1 for Raf kinases), ATP (radiolabeled [γ-³³P]ATP or unlabeled for other detection methods), assay buffer (e.g., 20 mM Tris pH 8.2, 100 mM NaCl, 5 mM MgCl₂), Sorafenib stock solution (in DMSO), phosphocellulose mats, and a scintillation counter or other appropriate detection instrument.
-
Procedure: a. Prepare serial dilutions of Sorafenib in the assay buffer with a final DMSO concentration typically around 1%. b. In a reaction well, combine the kinase and its substrate in the assay buffer. c. Add the diluted Sorafenib or DMSO (vehicle control) to the well and incubate for a short period. d. Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 32°C) for a specific duration (e.g., 25 minutes).[7] e. Stop the reaction (e.g., by adding a stop solution or placing on ice). f. For radiolabeled assays, spot the reaction mixture onto a phosphocellulose mat. Wash the mat extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.[7] g. Quantify the amount of phosphorylated substrate by measuring the radioactivity on the mat using a scintillation counter. h. For non-radioactive assays, use methods like fluorescence resonance energy transfer (FRET) or luminescence-based ATP detection to measure kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each Sorafenib concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
4.2. Cell Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):
This assay determines the effect of a compound on the proliferation of cancer cell lines.
-
Reagents and Materials: Cancer cell lines of interest (e.g., PLC/PRF/5 for HCC), complete cell culture medium, 96-well plates, Sorafenib stock solution, and CellTiter-Glo® reagent.
-
Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of Sorafenib or DMSO (vehicle control) in fresh medium. c. Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.[7] d. Equilibrate the plate to room temperature. e. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells. f. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition for each Sorafenib concentration relative to the vehicle control. Determine the IC50 value by plotting the data on a dose-response curve.
4.3. Western Blotting for Phosphorylated Proteins:
This technique is used to assess the inhibition of specific signaling pathways by measuring the phosphorylation status of key proteins.
-
Reagents and Materials: Cancer cell lines, cell lysis buffer, protease and phosphatase inhibitors, protein quantification assay (e.g., BCA assay), SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-phospho-MEK, anti-phospho-ERK, anti-total-ERK), HRP-conjugated secondary antibodies, and enhanced chemiluminescence (ECL) substrate.
-
Procedure: a. Culture the cells and treat them with Sorafenib or DMSO for a specific time. b. Lyse the cells and collect the protein extracts. c. Determine the protein concentration of each lysate. d. Separate the proteins by size using SDS-PAGE. e. Transfer the separated proteins to a membrane. f. Block the membrane to prevent non-specific antibody binding. g. Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest. h. Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody. i. Detect the protein bands using an ECL substrate and an imaging system. j. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein (e.g., β-actin).
-
Data Analysis: Densitometry can be used to quantify the intensity of the protein bands, allowing for a comparison of the levels of phosphorylated proteins between treated and untreated cells.
Visualizations
5.1. Signaling Pathways
Caption: Sorafenib inhibits the RAF/MEK/ERK signaling pathway.
Caption: Sorafenib inhibits key receptors in angiogenesis.
5.2. Experimental Workflow
Caption: General workflow for in vitro evaluation of Sorafenib.
Conclusion
The in vitro data for this compound (Sorafenib) robustly demonstrate its activity as a multi-kinase inhibitor. Its ability to potently inhibit key kinases in both the RAF/MEK/ERK and angiogenesis signaling pathways provides a strong rationale for its antitumor effects. The experimental protocols and data presented in this guide offer a foundational understanding for researchers engaged in the preclinical assessment of this and similar targeted therapeutic agents. The multifaceted inhibitory profile of Sorafenib continues to make it a significant compound in the landscape of cancer therapy.
References
- 1. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. youtube.com [youtube.com]
- 7. selleckchem.com [selleckchem.com]
- 8. BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sorafenib, a multikinase inhibitor, is effective in vitro against non-Hodgkin lymphoma and synergizes with the mTOR inhibitor rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to Benzoylphenyl Urea Insecticides: A Focus on 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea and its Analogue, Triflumuron
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data for the specific compound 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea is limited. This guide will focus on the extensively studied, structurally related benzoylphenyl urea (BPU) insecticide, Triflumuron, to provide a representative and detailed technical overview of this chemical class. The principles, mechanisms, and experimental methodologies discussed are broadly applicable to novel derivatives like the topic compound.
Introduction
Benzoylphenyl ureas (BPUs) are a significant class of insecticides that function as insect growth regulators (IGRs).[1] First discovered in the 1970s, these compounds do not cause immediate insect death but rather interfere with the molting process, leading to mortality primarily in larval stages.[1][2] Their mode of action, the inhibition of chitin synthesis, is highly specific to arthropods, resulting in a favorable toxicological profile for vertebrates and making them valuable tools in integrated pest management (IPM) programs.[1][3]
The compound of interest, this compound, belongs to this BPU class. A closely related and commercially significant analogue is Triflumuron, 1-(2-chlorobenzoyl)-3-[4-(trifluoromethoxy)phenyl]urea.[4][5] This guide will leverage the comprehensive data available for Triflumuron to explore the core scientific and technical aspects of this insecticide class.
Triflumuron is effective against a broad spectrum of pests, including those from the orders Lepidoptera, Coleoptera, and Diptera, and is used in various agricultural, forestry, and veterinary applications.[3][4][6]
Mechanism of Action: Chitin Synthesis Inhibition
The primary mode of action for all BPU insecticides is the inhibition of chitin biosynthesis.[1][7] Chitin is a crucial polymer of N-acetylglucosamine that provides strength and rigidity to the insect exoskeleton (cuticle) and the peritrophic matrix lining the midgut.[2][8]
By inhibiting the enzyme chitin synthase, BPUs prevent the polymerization of UDP-N-acetylglucosamine into chitin chains.[1][9] This disruption is most critical during molting, when the insect larva must produce a new, larger cuticle. The inability to form a proper new exoskeleton results in a fragile, malformed cuticle that cannot withstand the pressure of molting or support the insect's body, leading to larval death.[7][10] Additionally, BPUs can exhibit ovicidal effects by preventing the proper formation of the egg's structure.[2][11]
The Insecticide Resistance Action Committee (IRAC) classifies BPUs, including Triflumuron, in Group 15, confirming their mechanism as chitin biosynthesis inhibitors.[1][9]
Chemical Synthesis
The synthesis of benzoylphenyl ureas generally involves the reaction of a substituted phenyl isocyanate with a substituted aniline. For the target compound, this compound, the synthesis would logically proceed via the reaction between 4-chloro-3-(trifluoromethyl)phenyl isocyanate and 4-(4-cyanophenoxy)aniline .
Insecticidal Activity and Efficacy
BPUs are primarily effective as stomach poisons against the larval stages of various insect pests.[12] Triflumuron demonstrates a broad spectrum of activity, particularly against biting and sucking pests.[4]
Target Pests
Triflumuron is used to control a wide range of pests on crops such as cotton, corn, vegetables, and fruit trees.[6] Key target pests include:
-
Lepidoptera: Cotton bollworms, armyworms (Spodoptera exigua), diamondback moths (Plutella xylostella), gypsy moths.[6][13]
-
Coleoptera: Potato leaf beetles.[6]
-
Diptera: Houseflies, mosquitoes.[6]
Quantitative Efficacy Data
The efficacy of BPUs is typically quantified by lethal concentration (LC₅₀) values, which represent the concentration required to kill 50% of a test population.
Table 1: Insecticidal Efficacy of Selected Benzoylphenyl Ureas
| Compound | Target Species | LC₅₀ | Source(s) |
|---|---|---|---|
| Triflumuron | Leptopharsa gibbicarina (Lace Bug) Nymphs | 0.42 ppm | [9] |
| Lufenuron | Leptopharsa gibbicarina (Lace Bug) Nymphs | 0.17 ppm | [9] |
| Novaluron | Leptopharsa gibbicarina (Lace Bug) Nymphs | 0.33 ppm | [9] |
| Teflubenzuron | Leptopharsa gibbicarina (Lace Bug) Nymphs | 0.24 ppm | [9] |
| Hexaflumuron | Leptinotarsa decemlineata (Colorado Potato Beetle) | 0.79 mg ai/L | [14] |
| Lufenuron | Leptinotarsa decemlineata (Colorado Potato Beetle) | 27.3 mg ai/L |[14] |
Note: Efficacy can vary significantly based on insect species, life stage, and experimental conditions.
Toxicological Profile
BPUs generally exhibit low acute toxicity to mammals because vertebrates lack the chitin synthase enzyme.[1][3]
Table 2: Acute Mammalian Toxicity of Triflumuron
| Route | Species | Value (LD₅₀ / LC₅₀) | Source(s) |
|---|---|---|---|
| Oral | Rat | > 5000 mg/kg bw | [4] |
| Dermal | Rat | > 5000 mg/kg bw | [4] |
| Inhalation | Rat | > 5.03 mg/L |[4] |
-
Irritation and Sensitization: Triflumuron is non-irritating to the skin and eyes of rabbits and was not found to be a skin sensitizer in guinea pigs.[4]
-
Carcinogenicity and Genotoxicity: Long-term studies concluded that Triflumuron is not carcinogenic in mice or rats and is unlikely to be genotoxic in vivo.[4]
-
Ecotoxicology: While having low toxicity to bees and birds, BPUs can be highly toxic to aquatic invertebrates and crustaceans, which also rely on chitin for their exoskeletons.[1][15]
Insect Resistance
As with many insecticides, resistance to BPUs has been reported in several insect populations, including the sheep blowfly (Lucilia cuprina) and the sheep louse (Bovicola ovis).[16][17][18] Resistance can develop through various mechanisms, including target-site mutations or enhanced metabolic detoxification. The development of resistance underscores the importance of rotating insecticides with different modes of action as part of a resistance management strategy.
Experimental Protocols
Protocol: Larval Mortality Bioassay
This protocol outlines a general method for determining the LC₅₀ of a BPU against a target lepidopteran larva, such as the oriental armyworm (Mythimna separata).
Methodology:
-
Preparation of Test Solutions: Prepare a stock solution of the BPU insecticide in an appropriate solvent (e.g., acetone with a surfactant). Create a series of five to seven serial dilutions. A control group using only the solvent should be included.
-
Diet Treatment: For foliar application, uniformly spray host plant leaves with the test solutions and allow them to air dry. For diet incorporation, mix the solutions into a liquid artificial diet before it solidifies.
-
Insect Exposure: Place the treated leaves or diet portions into individual Petri dishes or multi-well plates. Introduce a single, synchronized larva (e.g., third or fourth instar) into each container. Use at least 20 larvae per concentration level.
-
Incubation: Maintain the assays under controlled environmental conditions (e.g., 25°C, >60% relative humidity, 16:8 L:D photoperiod).
-
Data Collection: Assess mortality after a defined period, typically 72 to 96 hours. Larvae that are unable to move when prodded are considered dead. Also, record any sublethal effects like failed molting.
-
Analysis: Correct mortality data using Abbott's formula. Analyze the concentration-mortality data using probit analysis to determine the LC₅₀ and LC₉₀ values with their 95% confidence intervals.[13][19]
Protocol: Residue Analysis in Animal Tissues by HPLC-UV
This protocol is based on established methods for analyzing Triflumuron residues in animal commodities.[4]
Methodology:
-
Sample Extraction:
-
Homogenize the tissue sample (e.g., muscle, liver, fat).
-
Extract residues by shaking with a suitable solvent mixture (e.g., dichloromethane/methanol, 9:1 v/v for tissues; acetone for milk).
-
Filter the extract to remove solid particles.
-
-
Cleanup:
-
The cleanup procedure is crucial to remove interfering matrix components. This may involve techniques such as:
-
Gel Permeation Chromatography (GPC).
-
Solid-Phase Extraction (SPE) using cartridges (e.g., silica gel or Florisil).
-
-
Elute the analyte from the cleanup column with an appropriate solvent.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.
-
-
HPLC-UV Analysis:
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A reverse-phase column (e.g., C18).
-
Mobile Phase: An isocratic or gradient mixture of solvents like acetonitrile and water.
-
Detection: Monitor the eluent at a specific wavelength (e.g., 240 nm for Triflumuron).
-
Quantification: Create a calibration curve using certified reference standards of the analyte. Quantify the residue in the sample by comparing its peak area to the calibration curve. The limit of quantification (LOQ) for Triflumuron is typically 0.05 mg/kg in tissues and 0.1 mg/kg in fat.[4]
-
Conclusion
Benzoylphenyl ureas, represented here by Triflumuron, are potent and selective insect growth regulators that play a vital role in modern pest control. Their specific mode of action—inhibiting chitin synthesis—provides efficacy against a wide range of arthropod pests while maintaining a high margin of safety for mammals and other vertebrates. The development of novel analogues, such as this compound, continues to be an active area of research. A thorough understanding of their mechanism, efficacy, and toxicological profile, supported by robust experimental protocols, is essential for their responsible development and deployment in agricultural and veterinary science.
References
- 1. Benzoylurea insecticide - Wikipedia [en.wikipedia.org]
- 2. jeb.co.in [jeb.co.in]
- 3. Benzoylphenyl ureas as veterinary antiparasitics. An overview and outlook with emphasis on efficacy, usage and resistance | Parasite [parasite-journal.org]
- 4. fao.org [fao.org]
- 5. Triflumuron | C15H10ClF3N2O3 | CID 47445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. News - What kind of insects does Triflumuron kill? [sentonpharm.com]
- 7. bugswithmike.com [bugswithmike.com]
- 8. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 9. Effect of Benzoylphenyl Ureas on Survival and Reproduction of the Lace Bug, Leptopharsa gibbicarina - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mini-review highlighting toxic effects of triflumuron in insects and mammalian systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pestcontrolphilippines.com [pestcontrolphilippines.com]
- 12. openknowledge.fao.org [openknowledge.fao.org]
- 13. Studies on Insecticidal Activities and Action Mechanism of Novel Benzoylphenylurea Candidate NK-17 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Two Formulated Chitin Synthesis Inhibitors, Hexaflumuron and Lufenuron Against the Raisin Moth, Ephestia figulilella - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Resistance to insect growth regulator insecticides in populations of sheep lice as assessed by a moulting disruption assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. entsocnsw.org.au [entsocnsw.org.au]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed, three-step synthesis protocol for 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea, a diaryl urea compound structurally related to the multi-kinase inhibitor Sorafenib. The synthesis involves the preparation of two key intermediates, 4-(4-aminophenoxy)benzonitrile and 4-chloro-3-(trifluoromethyl)phenyl isocyanate, followed by their coupling to form the final product. This protocol is designed to be a practical guide for chemists in the fields of medicinal chemistry and drug discovery.
Overall Synthetic Scheme
The synthesis is accomplished via the following three main steps:
-
Step 1: Synthesis of the amine intermediate, 4-(4-aminophenoxy)benzonitrile, via nucleophilic aromatic substitution.
-
Step 2: Synthesis of the isocyanate intermediate, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, from the corresponding aniline.
-
Step 3: Coupling of the amine and isocyanate intermediates to form the target diaryl urea.
(A graphical representation of the three-step synthesis)
Experimental Protocols
Step 1: Synthesis of 4-(4-aminophenoxy)benzonitrile
This procedure describes the synthesis of the diaryl ether intermediate via a nucleophilic aromatic substitution (SNAr) reaction between 4-aminophenol and 4-fluorobenzonitrile.
Materials:
-
4-aminophenol
-
4-fluorobenzonitrile
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminophenol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-fluorobenzonitrile (1.0 eq) to the suspension.
-
Heat the reaction mixture to 80-90 °C and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 4-(4-aminophenoxy)benzonitrile.
Step 2: Synthesis of 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate
This protocol details the conversion of 4-chloro-3-(trifluoromethyl)aniline to the corresponding isocyanate using triphosgene.[1][2]
Materials:
-
4-chloro-3-(trifluoromethyl)aniline
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Triethylamine (TEA) or another non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
Toluene, anhydrous
Procedure: CAUTION: Triphosgene is a toxic solid that releases phosgene gas upon contact with moisture. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Set up a three-neck round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Dissolve triphosgene (0.4 eq) in anhydrous toluene.
-
In a separate flask, dissolve 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) in anhydrous toluene.
-
Add the aniline solution to the dropping funnel and add it dropwise to the stirred triphosgene solution at room temperature.
-
After the addition is complete, slowly heat the reaction mixture to reflux and maintain for 3-5 hours.[1] The reaction progress can be monitored by the cessation of HCl gas evolution and by TLC or GC analysis.
-
Cool the reaction mixture to room temperature.
-
Carefully remove the solvent and any excess phosgene by distillation (under atmospheric pressure initially, then under vacuum).
-
The resulting crude 4-chloro-3-(trifluoromethyl)phenyl isocyanate can be purified by vacuum distillation to yield a low-melting solid or colorless oil.[3]
Step 3: Synthesis of this compound
This final step involves the formation of the urea linkage by reacting the intermediates synthesized in Steps 1 and 2.[4][5]
Materials:
-
4-(4-aminophenoxy)benzonitrile (from Step 1)
-
4-Chloro-3-(trifluoromethyl)phenyl isocyanate (from Step 2)[2]
-
Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous
-
Hexanes
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 4-(4-aminophenoxy)benzonitrile (1.0 eq) in anhydrous THF or DCM.
-
In a separate flask, dissolve 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 eq) in a minimal amount of the same anhydrous solvent.
-
Add the isocyanate solution dropwise to the stirred amine solution at room temperature.
-
Stir the reaction mixture at room temperature for 3-4 hours or until TLC analysis indicates the complete consumption of the starting materials.[4]
-
A precipitate of the urea product will likely form during the reaction.
-
If precipitation is significant, the product can be isolated by vacuum filtration. If the product remains in solution, reduce the solvent volume under reduced pressure.
-
Wash the collected solid with a small amount of cold solvent (THF or DCM) and then with hexanes to remove any unreacted starting material.
-
Dry the product under vacuum to obtain this compound as a solid.
Data Presentation
The following table summarizes the physicochemical properties of the key compounds in this synthesis.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| 4-aminophenol | C₆H₇NO | 109.13 | White solid | 186-189 |
| 4-fluorobenzonitrile | C₇H₄FN | 121.11 | Colorless liquid | N/A (BP: 188 °C) |
| 4-(4-aminophenoxy)benzonitrile | C₁₃H₁₀N₂O | 210.23 | Solid | 134-137 |
| 4-chloro-3-(trifluoromethyl)aniline | C₇H₅ClF₃N | 195.57 | Liquid/Solid | 31-33 |
| 4-chloro-3-(trifluoromethyl)phenyl isocyanate | C₈H₃ClF₃NO | 221.56 | Low-melting solid | 40-42[3] |
| This compound (Final Product) | C₂₁H₁₃ClF₃N₃O₂ | 431.80 [6] | Solid | Data not available |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the synthetic protocol.
Caption: Workflow for the three-step synthesis of the target diaryl urea.
Relevant Signaling Pathway
The target compound is an analogue of Sorafenib, a known inhibitor of the RAF/MEK/ERK signaling pathway, which is critical for cell proliferation and survival.[7][8]
Caption: The RAF/MEK/ERK pathway, a key target for Sorafenib and related inhibitors.
References
- 1. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
- 2. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - chemicalbook [chemicalbook.com]
- 3. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate 98 327-78-6 [sigmaaldrich.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)urea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea is a bi-aryl urea compound with a chemical structure suggesting potential activity as a multi-kinase inhibitor, similar to approved drugs such as Sorafenib and Regorafenib. These inhibitors are crucial in cancer research and therapy, primarily targeting signaling pathways involved in cell proliferation and angiogenesis. This document provides detailed protocols for the preparation of stock solutions of this compound, ensuring its effective use in in vitro and in vivo studies.
Chemical Properties and Solubility
A summary of the key chemical properties for this compound is presented below. Due to the limited publicly available data for this specific compound, solubility information for structurally related and well-characterized kinase inhibitors, Sorafenib and Regorafenib, is included for reference and guidance.
| Property | This compound | Sorafenib Tosylate (Reference) | Regorafenib (Reference) |
| Molecular Formula | C₂₁H₁₃ClF₃N₃O₂ | C₂₁H₁₆ClF₃N₄O₃ · C₇H₈O₃S | C₂₁H₁₅ClF₄N₄O₃ |
| Molecular Weight | 459.80 g/mol | 637.0 g/mol | 482.82 g/mol |
| Appearance | Solid powder[1] | Off-white crystalline powder | Crystalline solid |
| Solubility in DMSO | Soluble[1] | ~127-200 mg/mL | ~30-126.3 mg/mL |
| Solubility in Water | Insoluble (predicted) | Insoluble | Insoluble |
| Solubility in Ethanol | Insoluble (predicted) | Insoluble | ~6.25-14 mg/mL (with sonication) |
Note: The solubility of urea-based compounds can be influenced by the polarity of the solvent. While highly soluble in polar aprotic solvents like DMSO, they generally exhibit poor solubility in water and ethanol.[2][3]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing Preparation: Before opening the vial containing the compound, centrifuge it briefly to ensure all the powder is at the bottom.
-
Weighing the Compound: Carefully weigh out the desired amount of the compound using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.598 mg of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound. For a 10 mM stock, add 1 mL of DMSO to 4.598 mg of the compound.
-
Solubilization: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. If necessary, sonicate the solution in a water bath for short intervals to aid dissolution. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][5][6]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the high-concentration DMSO stock solution to prepare working solutions for treating cells in culture. It is critical to maintain a low final concentration of DMSO in the cell culture medium to prevent solvent-induced toxicity (typically below 0.5%).[5]
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Example for a 10 µM working solution: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. Mix gently by pipetting up and down.
-
-
Control Preparation: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the compound treatment. For instance, if the highest compound concentration results in a 0.1% DMSO concentration, the vehicle control should also contain 0.1% DMSO.
-
Cell Treatment: Add the prepared working solutions and the vehicle control to your cell cultures and proceed with your experimental protocol.
Signaling Pathways
Based on its structural similarity to known multi-kinase inhibitors, this compound is predicted to target key signaling pathways involved in cancer progression, such as the RAF/MEK/ERK and VEGFR pathways.
RAF/MEK/ERK Signaling Pathway
The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers.
Caption: The RAF/MEK/ERK signaling cascade.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Caption: The VEGFR signaling pathway in angiogenesis.
Experimental Workflow
The following diagram illustrates a typical workflow for preparing and using the compound in a cell-based assay.
Caption: Workflow for stock solution preparation and use.
References
Application Notes and Protocols for High-Throughput Screening of Urea-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for high-throughput screening (HTS) assays relevant to the discovery of bioactive urea-based compounds. The following sections cover biochemical and cell-based assays targeting key enzymes and cellular processes, including urease inhibition, kinase modulation, urea transport, and antimicrobial activity.
Biochemical Assay: Urease Inhibition
Urea-based compounds are frequently investigated as inhibitors of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate.[1] Inhibition of urease is a therapeutic strategy for infections caused by urease-producing bacteria, such as Helicobacter pylori.[1]
Data Presentation: Urease Inhibitory Activity of Urea Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Assay Method | Reference |
| AAD355 | Jack Bean Urease | 31.2 ± 0.47 | Indophenol Method | [2] |
| 8d | Jack Bean Urease | 34.10 ± 1.24 | Indophenol Method | [2] |
| AAB429 | Jack Bean Urease | 110.0 ± 3.06 | Indophenol Method | [2] |
| 14i | Jack Bean Urease | 150.23 ± 5.65 | Indophenol Method | [2] |
| AAB539 | Jack Bean Urease | 238.16 ± 2.04 | Indophenol Method | [2] |
| Compound 3 | Jack Bean Urease | 1.25 | Spectrophotometric | [3] |
Experimental Protocol: Urease Inhibition HTS Assay
This protocol is adapted from a standard in vitro urease inhibition assay and is suitable for a 96-well plate format.[2][4][5]
Materials and Reagents:
-
Jack Bean Urease (e.g., Sigma-Aldrich)
-
Urea
-
Phosphate buffer (e.g., 50 mM K2HPO4, pH 6.8-7.0)
-
Test compounds (urea-based library) dissolved in DMSO
-
Thiourea (positive control inhibitor)
-
Ammonia detection reagents (Indophenol method):
-
Phenol reagent
-
Alkali reagent (sodium hydroxide and sodium hypochlorite)
-
-
96-well microplates
-
Plate reader (spectrophotometer)
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 2 µL of each compound dilution.
-
For controls, add 2 µL of DMSO (negative control) and 2 µL of thiourea solution (positive control).
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X enzyme solution in phosphate buffer.
-
Prepare a 2X urea substrate solution in phosphate buffer.
-
-
Assay Reaction:
-
To each well containing the compounds, add 50 µL of the 2X urea substrate solution.
-
Initiate the reaction by adding 50 µL of the 2X enzyme solution to each well.
-
Mix the plate on a shaker for 30 seconds.
-
Incubate the plate at 30°C for 15 minutes.[2]
-
-
Detection of Ammonia Production:
-
Stop the enzymatic reaction and develop the color by adding the indophenol reagents according to the manufacturer's instructions. This typically involves the sequential addition of the phenol and alkali reagents.
-
Incubate the plate at room temperature for a specified time to allow for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength appropriate for the indophenol dye (e.g., 625 nm).
-
Calculate the percentage of urease inhibition for each compound concentration using the following formula: % Inhibition = 100 - ((OD_testwell - OD_blank) / (OD_control - OD_blank)) * 100
-
Determine the IC50 values for active compounds by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Urease Catalytic Mechanism
References
- 1. The structure-based reaction mechanism of urease, a nickel dependent enzyme: tale of a long debate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transketolase counteracts oxidative stress to drive cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Identification of Novel Urease Inhibitors by High-Throughput Virtual and in Vitro Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea for agricultural pest control
Application Notes and Protocols for Phenylurea-Based Compounds in Agricultural Pest Control
Disclaimer: The specific compound 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea is not a recognized agricultural pesticide. This document provides detailed application notes and protocols for two classes of agriculturally significant compounds containing a phenylurea or a related structural motif: Benzoylphenyl Urea (BPU) Insecticides and the novel fungicide Fluoxapiprolin .
Part 1: Benzoylphenyl Urea (BPU) Insecticides
Benzoylphenyl ureas (BPUs) are a class of insect growth regulators (IGRs) widely used in agriculture to control a variety of insect pests, particularly the larval stages of Lepidoptera, Coleoptera, and Diptera.[1][2] They act by inhibiting chitin synthesis, a crucial component of the insect exoskeleton, leading to failed molting and mortality.[1]
Mechanism of Action: Chitin Synthesis Inhibition
BPUs disrupt the formation of the insect's cuticle by inhibiting the enzyme chitin synthase.[1] This enzyme is responsible for polymerizing N-acetyl-D-glucosamine into chitin chains. Without a properly formed new exoskeleton, the insect larva is unable to withstand the pressure of molting, leading to rupture and death. This mode of action is highly specific to arthropods and has low toxicity to mammals and other vertebrates that do not synthesize chitin.[1]
Quantitative Efficacy Data
The efficacy of BPU insecticides is typically determined by calculating the lethal concentration (LC50) or lethal dose (LD50) required to cause 50% mortality in a test population. These values can vary depending on the specific BPU, target pest, larval instar, and bioassay method.
| Insecticide | Target Pest | LC50 Value | Bioassay Method | Reference |
| Lufenuron | Spodoptera frugiperda | 0.99 mg/L | Diet Incorporation | [3] |
| Leptopharsa gibbicarina (nymphs) | 0.17 ppm | Topical Application | [4] | |
| Glyphodes pyloalis (4th instar) | 19 ppm | Not Specified | [5] | |
| Novaluron | Leptopharsa gibbicarina (nymphs) | 0.33 ppm | Topical Application | [4] |
| Teflubenzuron | Leptopharsa gibbicarina (nymphs) | 0.24 ppm | Topical Application | [4] |
| Triflumuron | Leptopharsa gibbicarina (nymphs) | 0.42 ppm | Topical Application | [4] |
| Diflubenzuron | Musca domestica (larvae) | 0.91 ppm (initial) | Feed-through | [6] |
Experimental Protocols
This protocol is designed to determine the LC50 of a BPU insecticide against a target lepidopteran pest.
Materials:
-
Technical grade BPU insecticide
-
Appropriate solvent (e.g., acetone)
-
Artificial diet for the target insect
-
Multi-well bioassay trays
-
Neonate or early instar larvae of the target pest
-
Incubator with controlled temperature and photoperiod
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the BPU insecticide in a suitable solvent.
-
Serial Dilutions: Perform serial dilutions of the stock solution to create a range of at least five concentrations.
-
Diet Incorporation: While the artificial diet is still liquid, add a known volume of each insecticide dilution to a specific volume of the diet and mix thoroughly. A control diet should be prepared with the solvent alone.
-
Dispensing: Dispense the treated and control diets into the wells of the bioassay trays before the diet solidifies.
-
Infestation: Place one larva into each well.
-
Incubation: Seal the trays and place them in an incubator under controlled environmental conditions.
-
Mortality Assessment: After the specified exposure period, record the number of dead larvae in each treatment and the control. Larvae that fail to molt or show severe developmental abnormalities are considered dead.
-
Data Analysis: Use probit analysis to calculate the LC50 value and its 95% confidence intervals.[7]
This protocol outlines a typical field trial to evaluate the efficacy of a BPU insecticide against a target pest like the cotton bollworm (Helicoverpa armigera).
Experimental Design:
-
Layout: Randomized Complete Block Design (RCBD) with at least four replications.[8]
-
Plot Size: Each plot should be a minimum of 4 rows wide and 10-15 meters long.[5][8]
-
Treatments: Include the BPU insecticide at one or more application rates, a standard insecticide for comparison, and an untreated control.
Procedure:
-
Application: Apply the insecticides using a calibrated sprayer to ensure uniform coverage.[5][8] The timing of the application should be based on the pest's life cycle, typically at the early larval stage.
-
Data Collection:
-
Pest Population: Before and at regular intervals after application (e.g., 3, 7, 14 days), scout the plots to determine the number of live larvae per plant or per meter of row.[9]
-
Crop Damage: Assess crop damage by counting the number of damaged bolls or squares.
-
Yield: At the end of the season, harvest the cotton from the central rows of each plot to determine the seed cotton yield.[9]
-
-
Data Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments.[8]
Part 2: Fluoxapiprolin Fungicide
Fluoxapiprolin is a novel fungicide from the piperidinyl thiazole isoxazoline chemical class.[10] It is highly effective against oomycete pathogens, which cause diseases like late blight and downy mildew in various crops.[11]
Mechanism of Action: Oxysterol-Binding Protein Inhibition
Fluoxapiprolin belongs to the Fungicide Resistance Action Committee (FRAC) Group 49.[10] Its mode of action involves the inhibition of an oxysterol-binding protein (OSBP) homologue.[10][11] OSBPs are involved in lipid transport between membranes, which is essential for maintaining cell membrane integrity and other vital cellular processes in oomycetes. By inhibiting this protein, fluoxapiprolin disrupts these processes, leading to the death of the pathogen.[11]
Quantitative Efficacy Data
The efficacy of fluoxapiprolin is measured by its ability to inhibit the growth of the target pathogen, typically expressed as the effective concentration to inhibit 50% of growth (EC50).
| Pathogen | EC50 Value (µg/mL) | Reference |
| Phytophthora infestans | 0.00035 | [9] |
| Phytophthora capsici | 0.00043 | [11] |
| Various Phytophthora spp. | 2.12 x 10⁻⁴ to 2.92 | [12] |
| Plasmopara viticola | 3.2 x 10⁻² (average) | [13] |
Experimental Protocols
This protocol is used to determine the EC50 of fluoxapiprolin against an oomycete pathogen like Phytophthora infestans.
Materials:
-
Technical grade fluoxapiprolin
-
Dimethyl sulfoxide (DMSO)
-
Appropriate growth medium (e.g., Rye A agar for P. infestans)
-
Petri dishes
-
Actively growing culture of the target oomycete
-
Incubator
Procedure:
-
Fungicide Solutions: Prepare a stock solution of fluoxapiprolin in DMSO and then make serial dilutions.
-
Amended Media: Add the fungicide dilutions to molten agar medium to achieve the desired final concentrations. A control plate should contain DMSO only.
-
Inoculation: Place a small mycelial plug from the edge of an actively growing culture onto the center of each agar plate.
-
Incubation: Incubate the plates in the dark at the optimal temperature for the pathogen's growth.
-
Measurement: After the incubation period, measure the diameter of the fungal colony in two perpendicular directions.
-
Calculation: Calculate the percentage of growth inhibition for each concentration relative to the control.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the fungicide concentration and use regression analysis to determine the EC50 value.
This protocol is for evaluating the efficacy of fluoxapiprolin in controlling downy mildew on a crop like grapes or cucurbits.
Experimental Design:
-
Layout: Randomized Complete Block Design with at least four replications.[14]
-
Plot Size: Dependent on the crop, but should be large enough to allow for representative disease assessment.
-
Treatments: Fluoxapiprolin at proposed label rates, a standard fungicide, and an untreated control.
Procedure:
-
Application: Apply fungicides as a foliar spray using a calibrated sprayer. Applications should begin preventatively before disease symptoms appear or at the very first sign of disease.[15]
-
Inoculation (if necessary): In greenhouse trials or if natural infection is low, plants may be artificially inoculated with a spore suspension of the pathogen to ensure disease pressure.[16]
-
Disease Assessment: At regular intervals, assess disease severity on the leaves (and fruit, if applicable) using a rating scale (e.g., percentage of leaf area affected).[17]
-
Data Analysis: Calculate the Area Under the Disease Progress Curve (AUDPC) to integrate disease severity over time. Analyze AUDPC values and final disease severity using ANOVA.[17]
Resistance Management
The risk of resistance development to fluoxapiprolin is considered medium to high.[4] To mitigate this risk, it is crucial to follow a resistance management strategy:
-
Rotation: Do not apply fluoxapiprolin consecutively. Rotate with fungicides from different FRAC groups.
-
Mixtures: Use fluoxapiprolin in a tank mix with a multi-site fungicide.
-
Limit Applications: Adhere to the maximum number of applications per season as specified on the product label.[4]
-
Preventative Use: Apply fluoxapiprolin preventatively rather than curatively.[4]
References
- 1. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 2. jeb.co.in [jeb.co.in]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Benzoylphenyl Ureas on Survival and Reproduction of the Lace Bug, Leptopharsa gibbicarina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lubbock.tamu.edu [lubbock.tamu.edu]
- 6. entomoljournal.com [entomoljournal.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. uasbangalore.edu.in [uasbangalore.edu.in]
- 10. apvma.gov.au [apvma.gov.au]
- 11. researchgate.net [researchgate.net]
- 12. Activity of OSBPI fungicide fluoxapiprolin against plant-pathogenic oomycetes and its systemic translocation in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 15. greenhouse-management.com [greenhouse-management.com]
- 16. Frontiers | Screening and efficacy evaluation of antagonistic fungi against Phytophthora infestans and combination with arbuscular mycorrhizal fungi for biocontrol of late blight in potato [frontiersin.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Benzoylurea Insecticide Efficacy
Introduction
Benzoylureas represent a significant class of insecticides known as Insect Growth Regulators (IGRs). Unlike traditional neurotoxic insecticides, benzoylureas do not cause immediate paralysis or death. Instead, they selectively target the insect's molting process, making them a cornerstone of many Integrated Pest Management (IPM) programs.[1][2] Their mode of action involves the inhibition of chitin synthesis, a critical component of the insect exoskeleton.[3][4] This disruption leads to the formation of a defective cuticle, ultimately causing the insect to fail during molting, which results in death.[2] Because of their high selectivity and low acute toxicity to non-target organisms like mammals, which do not synthesize chitin, benzoylureas are considered environmentally compatible options for pest control.[1][2]
This document provides detailed protocols for researchers, scientists, and drug development professionals to assess the efficacy of benzoylurea compounds against various insect pests.
Mechanism of Action: Inhibition of Chitin Synthesis
Benzoylurea insecticides act by directly targeting and inhibiting the enzyme Chitin Synthase 1 (CHS1).[5][6] This enzyme is responsible for polymerizing UDP-N-acetylglucosamine (UDP-GlcNAc) into long chitin chains, which are the primary structural components of the insect's procuticle. By inhibiting CHS1, benzoylureas prevent the formation of new, functional cuticle. When an insect larva attempts to molt, the improperly formed cuticle cannot withstand the pressure of ecdysis or provide adequate structural support, leading to mortality.[3]
Caption: Benzoylurea inhibits Chitin Synthase 1, disrupting cuticle formation and causing death during molting.
Experimental Protocols for Efficacy Testing
Standardized bioassays are crucial for determining the potency and relative toxicity of different benzoylurea compounds.[7] The choice of method depends on the target pest and the specific research question.
Caption: A standard procedure for evaluating the ingestion toxicity of benzoylureas on foliage-feeding larvae.
Protocol 2.1: Leaf-Dip Bioassay for Larval Toxicity
This is the most common method for evaluating the efficacy of benzoylureas against foliage-feeding larvae, such as Spodoptera litura or Plutella xylostella.[1][8][9]
-
Objective: To determine the lethal concentration (e.g., LC50) of a benzoylurea compound when ingested by insect larvae.
-
Materials:
-
Benzoylurea compound of interest
-
Acetone or other appropriate solvent
-
Distilled water
-
Surfactant (e.g., Triton X-100, 0.1%)
-
Fresh, untreated leaves (e.g., castor, cabbage, cotton) appropriate for the target insect
-
Petri dishes or similar ventilated containers
-
Second or third instar larvae of the target insect
-
Beakers, volumetric flasks, and pipettes
-
Forceps
-
-
Procedure:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of the benzoylurea compound in a suitable solvent.
-
Preparation of Test Concentrations: Create a series of five to seven serial dilutions from the stock solution using distilled water containing a surfactant.[1][9] A control solution containing only distilled water and surfactant must also be prepared.
-
Leaf Treatment: Dip individual leaves into each test concentration for approximately 30 seconds with gentle agitation to ensure complete coverage.[1]
-
Drying: Place the treated leaves on a clean, non-absorbent surface and allow them to air-dry for at least one hour.[1]
-
Infestation: Place one dried leaf into each petri dish. Introduce a known number of larvae (e.g., 10-20) of a specific instar into each dish.[9] Use at least three replicates for each concentration and the control.
-
Incubation: Maintain the petri dishes in a controlled environment (e.g., 25±1°C, 60-70% RH, and a set photoperiod).[10]
-
Data Collection: Record larval mortality at 24, 48, and 72 hours post-infestation. Larvae that are unable to move when prodded gently with a fine brush are considered dead. Due to the mode of action, mortality often occurs during an attempted molt.
-
Analysis: Correct the observed mortality using Abbott's formula if mortality is present in the control group. Use probit analysis to calculate the LC50 (lethal concentration to kill 50% of the population) and LC90 values.
-
Protocol 2.2: Diet Incorporation Bioassay
This method is suitable for insects that are reared on an artificial diet and ensures a known quantity of the insecticide is ingested.
-
Objective: To determine the toxicity of a benzoylurea compound when incorporated directly into the insect's food source.
-
Materials:
-
Benzoylurea compound
-
Artificial diet components for the target insect
-
Multi-well bioassay trays or small rearing cups
-
First or second instar larvae
-
-
Procedure:
-
Preparation of Treated Diet: Prepare the artificial diet according to the standard procedure. While the diet is still liquid and cooling, add the benzoylurea compound (dissolved in a small amount of a carrier solvent) to achieve the desired final concentrations. Mix thoroughly to ensure even distribution.
-
Dispensing Diet: Dispense a uniform amount of the treated diet into each well of the bioassay trays or into individual rearing cups. A control diet containing only the carrier solvent should also be prepared.
-
Infestation: Once the diet has solidified, place one larva into each well or cup.
-
Incubation: Cover the trays/cups and maintain them in a controlled environment.
-
Data Collection: Record mortality and any sublethal effects (e.g., delayed development, malformed pupae) daily until the control insects have reached the pupal or adult stage.
-
Analysis: Calculate LC50 values using probit analysis based on the mortality data.
-
Quantitative Efficacy Data Summary
The efficacy of benzoylurea insecticides varies significantly depending on the specific compound, the target insect species, and its developmental stage. The following table summarizes LC50 values reported in scientific literature for various benzoylureas.
| Benzoylurea Compound | Target Insect Species | Larval Instar | LC50 Value (ppm or mg/L) | Reference(s) |
| NK-17 | Spodoptera exigua | 3rd | 3.38 mg/L | [11] |
| Hexaflumuron | Spodoptera exigua | 3rd | 6.54 mg/L | [11] |
| Chlorfluazuron | Spodoptera exigua | 3rd | 9.09 mg/L | [11] |
| NK-17 | Plutella xylostella | 3rd | 0.14 mg/L | [10] |
| Hexaflumuron | Plutella xylostella | 3rd | 0.19 mg/L | [10] |
| Chlorfluazuron | Plutella xylostella | 3rd | 0.27 mg/L | [10] |
| Compound 3 | Spodoptera littoralis | 2nd | 17.082 ppm | [9] |
| Compound 3 | Spodoptera littoralis | 4th | 60.832 ppm | [9] |
| Compound 2 † | Spodoptera littoralis | 2nd | 26.635 ppm | [9] |
| Compound 1 ‡ | Spodoptera littoralis | 2nd | 73.125 ppm | [9] |
* N-(2-(2-cyanoacetyl)hydrazinecarbonothioyl)furan-2-carboxamide † 2-(cyanoacetyl)-N-phenylhydrazine-1-carboxamide ‡ 2-benzoyl-N-phenylhydrazine-1-carbothioamide
Visualization of Efficacy Testing Logic
Efficacy testing protocols can be broadly categorized based on the route of insecticide exposure. This logical relationship determines the specific parameters that can be reliably measured.
Caption: Classification of common bioassays by exposure route and their primary measured endpoints.
References
- 1. curresweb.com [curresweb.com]
- 2. jeb.co.in [jeb.co.in]
- 3. Page loading... [guidechem.com]
- 4. Benzoylurea insecticide - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. ijcmas.com [ijcmas.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Studies on Insecticidal Activities and Action Mechanism of Novel Benzoylphenylurea Candidate NK-17 - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea (SC-1)
For research purposes, 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea, also known as SC-1, can be procured from various specialized chemical suppliers. While a comprehensive list is beyond the scope of this document, researchers can inquire with companies such as Biosynth and Shanghai Jinpan Biotechnology Co., Ltd. It is advisable to request certificates of analysis to ensure the purity and identity of the compound. SC-1 is identified by CAS numbers 1313019-65-6 and 1400989-25-4.
Application Notes
Introduction
This compound (SC-1) is a diaryl urea compound and a potent analogue of the multi-kinase inhibitor, Sorafenib. It has been identified as a selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] By targeting STAT3, SC-1 plays a critical role in modulating cellular processes such as proliferation, survival, and apoptosis, making it a valuable tool for cancer research and drug development.
Mechanism of Action
SC-1 exerts its biological effects primarily through the inhibition of STAT3 phosphorylation. This inhibition is mediated by the activation of SH2 domain-containing phosphatase 1 (SHP-1).[1] SHP-1 is a non-receptor protein tyrosine phosphatase that acts as a negative regulator of the JAK/STAT signaling pathway. It can directly dephosphorylate and inactivate Janus kinases (JAKs) and STAT3 itself.[2]
Constitutive activation of the STAT3 pathway is a hallmark of many human cancers and is associated with tumor progression and resistance to therapy.[3] By activating SHP-1, SC-1 effectively downregulates the phosphorylation of STAT3 at the critical tyrosine 705 residue (p-STAT3 Tyr705). This prevents the dimerization and nuclear translocation of STAT3, thereby inhibiting the transcription of its downstream target genes. Key downstream targets of STAT3 involved in cell survival and proliferation that are affected by SC-1 include Cyclin D1, Survivin, c-Myc, and Mcl-1.[3][4] The inhibition of these pro-survival signals ultimately leads to the induction of apoptosis in cancer cells.[1]
Applications in Research
-
Cancer Biology: SC-1 is a valuable chemical probe for studying the role of the STAT3 signaling pathway in various cancers, including but not limited to breast, lung, and colon cancers. Its ability to induce apoptosis makes it a potential candidate for preclinical and translational cancer research.
-
Drug Discovery: As a derivative of Sorafenib, SC-1 can be used in structure-activity relationship (SAR) studies to design and develop more potent and selective STAT3 inhibitors.
-
Signal Transduction Research: SC-1 serves as a tool to investigate the intricate regulation of the JAK/STAT pathway and the role of phosphatases like SHP-1 in cellular signaling.
Quantitative Data
The following table summarizes the inhibitory concentration (IC50) values of SC-1 in various cancer cell lines, demonstrating its anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| MDA-MB-468 | Breast Cancer | ~5 | Apoptosis Assay |
| U251 | Glioblastoma | 10.51 | Proliferation Assay |
| A172 | Glioblastoma | 8.53 | Proliferation Assay |
Data for MDA-MB-468 is inferred from graphical representations in the cited literature suggesting apoptosis induction at 5 µM.[1] Data for U251 and A172 is for a similar STAT3 inhibitor, BP-1-102.[5]
Experimental Protocols
1. Western Blot for Detecting Phosphorylated STAT3 (p-STAT3)
This protocol describes the detection of phosphorylated STAT3 (Tyr705) in cell lysates following treatment with SC-1.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468)
-
Complete cell culture medium
-
SC-1 (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Mouse anti-STAT3, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with various concentrations of SC-1 (e.g., 0, 1, 5, 10 µM) for the desired time period (e.g., 24 hours). A vehicle control (DMSO) should be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies against total STAT3 and a loading control to normalize the data.
2. Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the quantification of apoptotic cells by flow cytometry after treatment with SC-1.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
SC-1 (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with different concentrations of SC-1 for a specified duration (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the cells from the culture medium.
-
-
Cell Staining:
-
Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of STAT3 Inhibitor BP-1-102 on The Proliferation, Invasiveness, Apoptosis and Neurosphere Formation of Glioma Cells in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing dosage for 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea in cellular assays
Disclaimer: Information regarding the specific compound 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea is limited in publicly available scientific literature. This guide is based on best practices for structurally similar and well-characterized multi-kinase inhibitors, such as Sorafenib and Regorafenib. The provided protocols and troubleshooting advice should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this class of compounds?
A1: Phenylurea-based compounds like Sorafenib and Regorafenib are typically multi-kinase inhibitors. They function by targeting several key kinases involved in tumor progression, including those in the Raf/MEK/ERK signaling pathway which is crucial for cell proliferation, and Vascular Endothelial Growth Factor Receptors (VEGFRs) that are pivotal for angiogenesis.[1][2][3] By inhibiting these pathways, these compounds can suppress cancer cell growth and the formation of new blood vessels that supply tumors.
Q2: How do I prepare a stock solution of the compound?
A2: Due to the hydrophobic nature of these compounds, they generally exhibit low solubility in aqueous media.[4][5] It is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[6] For instance, Regorafenib is soluble at approximately 30 mg/mL in DMSO.[6] Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What is a typical starting concentration range for a cellular assay?
A3: A broad concentration range should be initially tested to determine the half-maximal inhibitory concentration (IC50). Based on data for similar compounds, a starting range of 0.01 µM to 100 µM is advisable.[7][8] For example, in various cancer cell lines, the IC50 values for Sorafenib and Regorafenib can range from low micromolar to nanomolar concentrations depending on the cell type and assay duration.
Q4: How long should I incubate the cells with the compound?
A4: The incubation time can vary significantly depending on the cell line and the endpoint being measured. Typical incubation times for cell viability assays range from 24 to 96 hours.[7] For signaling pathway analysis (e.g., Western blotting for phosphorylated proteins), shorter incubation times, from minutes to a few hours, are usually sufficient to observe changes in kinase activity.
Q5: What are common off-target effects to be aware of?
A5: Kinase inhibitors can have off-target effects due to the conserved nature of the ATP-binding pocket in kinases.[9][10][11] These can lead to unexpected cellular responses or toxicity. It's important to validate key findings using secondary assays or by testing the compound in a panel of kinases. Common off-target effects can include the inhibition of other kinases, leading to paradoxical pathway activation or inhibition of non-kinase proteins.[11]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation in Culture Media | The final concentration of the organic solvent (e.g., DMSO) is too high. The compound has low aqueous solubility.[4][5] | Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally below 0.1%, to avoid solvent toxicity. Prepare intermediate dilutions in culture medium from the stock solution. If precipitation persists, consider using a solubilizing agent like cyclodextrin.[4] |
| High Variability Between Replicates | Uneven cell seeding. Inconsistent compound concentration across wells. Edge effects in the plate. | Ensure a single-cell suspension before seeding and mix gently. Use a calibrated multichannel pipette for adding the compound. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No Observed Effect on Cell Viability | The concentration range is too low. The incubation time is too short. The cell line is resistant to the compound's mechanism of action.[12] | Test a higher concentration range (up to 100 µM). Increase the incubation time (e.g., up to 96 hours). Use a sensitive cell line known to be responsive to Raf or VEGFR inhibitors as a positive control. |
| High Cell Death in Control (Vehicle-Treated) Wells | The concentration of the organic solvent (e.g., DMSO) is toxic to the cells. | Perform a vehicle toxicity test by treating cells with a range of solvent concentrations to determine the maximum tolerated concentration. Keep the final solvent concentration consistent across all wells, including the untreated control. |
| Inconsistent Results in Signaling Pathway Analysis (e.g., Western Blot) | The timing of cell lysis after treatment is not optimal. Protein degradation. | Perform a time-course experiment to determine the optimal time point for observing changes in protein phosphorylation. Always use protease and phosphatase inhibitors in your lysis buffer. |
Quantitative Data Summary
Table 1: IC50 Values of Sorafenib and Regorafenib in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hours) |
| Sorafenib | HepG2 | Hepatocellular Carcinoma | ~5-10 | 72 |
| Sorafenib | Huh7 | Hepatocellular Carcinoma | ~5-8 | 72 |
| Sorafenib | Hep3B | Hepatocellular Carcinoma | ~4-6 | 72 |
| Regorafenib | HCT116 | Colorectal Cancer | ~1.2 (resistant), 0.4 (sensitive) | Not Specified |
| Regorafenib | HT29 | Colorectal Cancer | ~0.9 | Not Specified |
| Regorafenib | HepG2 | Hepatocellular Carcinoma | ~5-15 | 72 |
Note: IC50 values can vary between laboratories and depend on the specific assay conditions.[8][13]
Experimental Protocols
Protocol 1: Cell Viability (MTT/XTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a series of dilutions of the compound in culture medium from a concentrated stock solution.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT/XTT Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or XTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Western Blotting for Phosphorylated Kinases
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the compound at the desired concentrations for a predetermined short duration (e.g., 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target kinases (e.g., p-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: General workflow for assessing compound efficacy.
Caption: Inhibition of the Raf/MEK/ERK signaling pathway.
Caption: Inhibition of the VEGFR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. Regorafenib-loaded poly (lactide-co-glycolide) microspheres designed to improve transarterial chemoembolization therapy for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03867J [pubs.rsc.org]
- 5. ijbpas.com [ijbpas.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Protocol to screen for Sorafenib resistance regulators using pooled lentiviral shRNA library and a Sorafenib-resistant hepatocellular carcinoma cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of Sorafenib Resistance in HCC Culture Relate to the Impaired Membrane Expression of Organic Cation Transporter 1 (OCT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance to Benzoylphenylurea Insecticides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments on benzoylphenylurea (BPU) insecticide resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to benzoylphenylurea (BPU) insecticides?
A1: The two primary mechanisms of resistance to BPU insecticides are:
-
Target-site resistance: This is most commonly due to point mutations in the chitin synthase 1 (CHS1) gene, the molecular target of BPUs. These mutations, such as the I1042M substitution in Plutella xylostella and I1043M/L in Culex pipiens, prevent the insecticide from effectively binding to and inhibiting the enzyme, leading to high levels of resistance.[1][2][3][4][5]
-
Metabolic resistance: This involves the detoxification of the insecticide by metabolic enzymes before it can reach its target site. The most common enzymes implicated are cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs).[6]
Q2: My bioassay results show a high level of resistance to a BPU insecticide. How can I determine the underlying mechanism?
A2: To elucidate the resistance mechanism, a multi-step approach is recommended:
-
Synergist Bioassays: Conduct bioassays with the BPU insecticide in combination with synergists. Piperonyl butoxide (PBO) can inhibit P450s, while S,S,S-tributyl phosphorotrithioate (DEF) can inhibit esterases. A significant increase in mortality in the presence of a synergist suggests metabolic resistance.
-
Molecular Analysis: Sequence the chitin synthase 1 (CHS1) gene of the resistant insect population to identify known or novel mutations associated with target-site resistance.
-
Gene Expression Analysis: Use quantitative PCR (qPCR) to compare the expression levels of detoxification enzyme genes (e.g., P450s, GSTs) between resistant and susceptible insect strains. Upregulation of these genes in the resistant strain is indicative of metabolic resistance.
Q3: We have identified a novel mutation in the CHS1 gene of a resistant insect population. How can we confirm that this mutation confers resistance?
A3: The most definitive way to confirm that a specific mutation confers resistance is through functional validation using genome-editing techniques like CRISPR/Cas9.[2][3] By introducing the specific mutation into the CHS1 gene of a susceptible insect strain, you can then perform bioassays to determine if the edited strain exhibits resistance to the BPU insecticide.[2][3]
Q4: Can resistance to one BPU insecticide confer cross-resistance to other BPUs or different classes of insecticides?
A4: Yes, target-site mutations in the CHS1 gene can confer broad cross-resistance to other BPU insecticides.[7] This is because different BPUs share a similar mode of action by targeting the same site on the CHS1 enzyme. However, cross-resistance to insecticides with different modes of action is less common unless the resistance is due to broad-spectrum metabolic detoxification mechanisms.
Troubleshooting Guides
Bioassay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High control mortality (>10%) | - Unhealthy or stressed insects.- Contamination of equipment or diet.- Improper handling of insects. | - Use healthy, age-synchronized insects.- Ensure all glassware and equipment are thoroughly cleaned.- Handle insects gently to minimize stress and injury. |
| Inconsistent results between replicates | - Inaccurate insecticide concentrations.- Uneven application of insecticide in vial/diet.- Variation in insect age or size. | - Double-check all calculations and dilutions.- Ensure uniform coating of vials or thorough mixing in diet.- Use insects of the same developmental stage and similar size. |
| No dose-response relationship observed | - Insecticide concentrations are too high or too low.- The insect population is highly resistant or susceptible.- Inactive insecticide. | - Perform a range-finding experiment with a wider spread of concentrations.- Adjust the concentration range to bracket the expected LC50.- Use a fresh batch of insecticide and verify its purity. |
Molecular Analysis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Failed PCR amplification of CHS1 gene | - Poor DNA quality.- Incorrect primer design.- Suboptimal PCR conditions. | - Re-extract genomic DNA and check its integrity on an agarose gel.- Verify primer sequences and design new primers if necessary.- Optimize annealing temperature, extension time, and MgCl2 concentration. |
| Unclear sequencing results | - Contaminated DNA sample.- Low PCR product yield. | - Gel-purify the PCR product before sequencing.- Re-amplify the target gene to obtain a higher yield. |
| Difficulty in detecting low-frequency mutations | - Insufficient sample size.- Low sensitivity of the detection method. | - Pool DNA from multiple individuals.- Use a more sensitive technique like TaqMan SNP genotyping. |
Quantitative Data Summary
Table 1: LC50 Values and Resistance Ratios (RR) of Benzoylphenylurea Insecticides in Resistant Insect Strains
| Insecticide | Insect Species | Resistant Strain | LC50 (Resistant) | LC50 (Susceptible) | Resistance Ratio (RR) | Reference(s) |
| Lufenuron | Plutella xylostella | Bezerros | 18.31 mg/L | 0.0016 mg/L | 11,283 | [8][9] |
| Diflubenzuron | Culex pipiens | Ravenna | - | - | 128 | [1][2][3] |
| Diflubenzuron (I1043M mutation) | Culex pipiens | - | - | - | >2,900 | [2][3] |
| Diflubenzuron (I1043L mutation) | Culex pipiens | - | - | - | >20 | [2][3] |
| Teflubenzuron | Spodoptera frugiperda | - | 0.18 ppm | - | - | [10][11] |
| Novaluron | Spodoptera frugiperda | - | 18 ppm | - | - | [12] |
| Lufenuron | Spodoptera frugiperda | - | 0.99 mg/L | - | - | [12] |
Note: "-" indicates data not provided in the cited sources.
Experimental Protocols
Adult Vial Bioassay for BPU Resistance Monitoring
Objective: To determine the susceptibility of adult insects to a BPU insecticide.
Materials:
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Technical grade BPU insecticide (e.g., lufenuron, diflubenzuron)
-
Acetone (analytical grade)
-
20 ml glass scintillation vials
-
Repeating pipette
-
Vial rotator ("hot dog roller")
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Healthy, adult insects of a uniform age
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Aspirator for insect handling
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Incubator or temperature-controlled room
Procedure:
-
Prepare Stock Solution: Dissolve a known weight of the technical grade BPU insecticide in acetone to prepare a stock solution of a high concentration (e.g., 1000 µg/ml).
-
Prepare Serial Dilutions: Perform serial dilutions of the stock solution with acetone to obtain a range of 5-7 concentrations that will produce a dose-response curve (i.e., mortality ranging from >0% to <100%). Also, prepare an acetone-only control.
-
Coat Vials: Pipette 0.5 ml of each insecticide dilution (and the acetone control) into separate glass vials.
-
Evaporate Solvent: Place the vials on a rotator to ensure an even coating of the insecticide on the inner surface as the acetone evaporates. Continue rotation until the vials are completely dry.
-
Introduce Insects: Using an aspirator, carefully introduce 10-20 adult insects into each vial.
-
Incubation: Cap the vials and place them in an incubator at a constant temperature and photoperiod suitable for the insect species.
-
Mortality Assessment: Record mortality at a predetermined time point (e.g., 24, 48, or 72 hours). Insects are considered dead if they are unable to make any coordinated movement when gently prodded.
-
Data Analysis: Correct for control mortality using Abbott's formula if it is between 5% and 20%. Analyze the data using probit analysis to determine the LC50 (lethal concentration to kill 50% of the population) and its 95% confidence intervals. The resistance ratio (RR) can be calculated by dividing the LC50 of the resistant population by the LC50 of a susceptible population.
Synergist Bioassay to Investigate Metabolic Resistance
Objective: To determine the involvement of metabolic enzymes (e.g., P450s) in BPU resistance.
Materials:
-
As per the Adult Vial Bioassay protocol
-
Synergist (e.g., Piperonyl Butoxide - PBO)
-
Acetone
Procedure:
-
Determine Sub-lethal Dose of Synergist: Conduct a preliminary bioassay with the synergist alone to determine the highest concentration that causes no or minimal mortality to the insects.
-
Prepare Synergist Solution: Dissolve the synergist in acetone to the predetermined sub-lethal concentration.
-
Pre-treatment with Synergist: Coat vials with the synergist solution as described in the Adult Vial Bioassay protocol. Introduce insects and expose them to the synergist for a specific period (e.g., 1-4 hours) before insecticide exposure.
-
Insecticide Exposure: Prepare another set of vials coated with both the synergist and the BPU insecticide at various concentrations. Transfer the synergist-pre-exposed insects to these vials.
-
Control Groups: Include a control group exposed only to acetone, a group exposed only to the synergist, and a group exposed only to the BPU insecticide.
-
Mortality Assessment and Data Analysis: Record mortality and analyze the data as described in the Adult Vial Bioassay protocol. A significant increase in the toxicity of the BPU insecticide in the presence of the synergist (a high synergism ratio) indicates the involvement of the enzyme system inhibited by the synergist in resistance.
Visualizations
Caption: Mechanisms of benzoylphenylurea action and resistance.
Caption: Workflow for investigating BPU insecticide resistance.
References
- 1. caa.it [caa.it]
- 2. Striking diflubenzuron resistance in Culex pipiens, the prime vector of West Nile Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Focal distribution of diflubenzuron resistance mutations in Culex pipiens mosquitoes from Northern Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evolution of Adaptive Variation in the Mosquito Culex pipiens: Multiple Independent Origins of Insecticide Resistance Mutations [mdpi.com]
- 6. Resistance mutation conserved between insects and mites unravels the benzoylurea insecticide mode of action on chitin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resistance mutation conserved between insects and mites unravels the benzoylurea insecticide mode of action on chitin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effectiveness of Teflubenzuron, Emamectin benzoate, and Alfa-cypermethrin on Fall Armyworm, Spodoptera frugiperda (J.E Smith) (Noctuidae: Lepidoptera), under Laboratory and Field Conditions [eajbsa.journals.ekb.eg]
- 11. eajbsa.journals.ekb.eg [eajbsa.journals.ekb.eg]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea (Sorafenib)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea, commonly known as Sorafenib.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: How should I dissolve Sorafenib for my experiments?
A1: The solubility of Sorafenib depends on the intended application (in vitro or in vivo).
-
For in vitro experiments, Dimethyl sulfoxide (DMSO) is the recommended solvent. You can prepare a stock solution at a concentration of 20 mM in DMSO.[1][2]
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For in vivo experiments (oral gavage), a common vehicle is a mixture of Cremophor EL, ethanol, and water. A detailed protocol is provided in the "Experimental Protocols" section.[1] Note that Sorafenib has poor aqueous solubility.[3]
Q2: My Sorafenib solution for in vivo studies is precipitating. What should I do?
A2: Precipitation is a known issue, especially after diluting the stock solution with water. The formulation using Cremophor EL and ethanol is designed to improve solubility, but the diluted solution is not stable for long periods. It is recommended to prepare the final diluted solution fresh for each administration.[1] The protocol advises that flocculation can occur within one to two hours, requiring you to start over.[1]
Q3: How should I store Sorafenib stock solutions?
A3: For long-term storage, it is recommended to store aliquots of the Sorafenib stock solution (e.g., 20 mM in DMSO) at -80°C.[1] This helps to avoid repeated freeze-thaw cycles which can degrade the compound.[2]
Q4: I am observing inconsistent results in my cell proliferation assays. What are the possible causes?
A4: Inconsistent results can stem from several factors:
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Cell Line Variability: Different cancer cell lines exhibit varying sensitivity to Sorafenib. For example, Li-7, Hep3B, and HepG2 cell lines show strong inhibition, while HLE, HLF, and ALEX cells are less responsive.[4]
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Drug Concentration and Exposure Time: The inhibitory effect of Sorafenib is dose- and time-dependent.[4] Ensure you are using a consistent concentration range and incubation time across experiments. IC50 values can range from 3-8 µM in various lymphoma cell lines after 48 hours.[2][5]
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Acquired Resistance: Prolonged exposure to Sorafenib can lead to acquired resistance in cancer cells.[6] This can be mediated by the activation of alternative signaling pathways like PI3K/Akt and JAK/STAT.[6][7][8]
Q5: What are the main cellular pathways affected by Sorafenib?
A5: Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis.[3][9] Its primary targets include:
-
RAF/MEK/ERK Pathway: It inhibits RAF-1, wild-type BRAF, and mutant BRAF, which are central to tumor cell proliferation.[9][10]
-
Receptor Tyrosine Kinases (RTKs): It blocks angiogenesis and tumor progression by inhibiting VEGFR-1, -2, -3, PDGFR, KIT, FLT3, and RET.[9]
Q6: What are common adverse effects observed in animal studies, and how can they be managed?
A6: Common adverse events reported in clinical and preclinical studies include hand-foot skin reaction (HFSR), rash, diarrhea, hypertension, and fatigue.[9][11][12] For animal studies, it is crucial to monitor for signs of toxicity such as weight loss, diarrhea, and skin changes.[8][13] If severe toxicity is observed, dose reduction may be necessary.[11][14] Blood pressure should also be monitored, as hypertension can occur early in treatment.[11]
Quantitative Data
Table 1: In Vitro Efficacy of Sorafenib in Various Cancer Cell Lines
| Cell Line Type | Cell Line | IC50 Value (µM) | Exposure Time (hours) |
| Non-Hodgkin Lymphoma | Multiple Lines | 4 - 8 | 48 |
| Non-Hodgkin Lymphoma | Multiple Lines | 3 - 6 (Median Inhibitory Dose) | 48 |
| Hepatocellular Carcinoma | LX-2 (Stellate Cells) | 7.5 - 15 (Concentration used) | 24 - 48 |
Data compiled from multiple sources.[2][5][15]
Table 2: Recommended Concentration Ranges for Experiments
| Experiment Type | Recommended Concentration | Notes |
| In Vitro Proliferation/Cytotoxicity | 1 - 15 µM | Highly cell-line dependent.[2][5][15] |
| In Vitro Angiogenesis Assay | 1 - 50 nM | Effective at much lower concentrations than for cytotoxicity.[2] |
| In Vivo (Rats) | 1.25 - 7 mg/kg/day | Administered via oral gavage.[15] |
| In Vivo (Mice) | 30 - 100 mg/kg | Administered via oral gavage.[1] |
Experimental Protocols
Protocol 1: Preparation of Sorafenib Stock Solution for In Vitro Use
-
Objective: To prepare a 20 mM stock solution of Sorafenib in DMSO.
-
Materials:
-
Sorafenib powder (e.g., Sorafenib p-Toluenesulfonate Salt, >99%)[1]
-
Dimethyl sulfoxide (DMSO), sterile
-
-
Procedure:
-
Aseptically weigh the required amount of Sorafenib powder.
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 20 mM.
-
Vortex thoroughly until the powder is completely dissolved.
-
Create single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.[1] When diluting for experiments, ensure the final DMSO concentration in the cell culture medium does not exceed a non-toxic level (typically <0.1%).[5]
-
Protocol 2: Preparation of Sorafenib for In Vivo Oral Gavage (30 mg/kg)
-
Objective: To prepare a Sorafenib formulation for oral administration to mice (25g body weight).[1]
-
Materials:
-
Sorafenib powder (100 mg)
-
Cremophor EL
-
75% Ethanol in water
-
Sterile water
-
-
Procedure:
-
Pre-heat Cremophor EL to 60°C.
-
Prepare a stock vehicle by mixing 75% Ethanol and Cremophor EL in a 1:1 ratio.
-
Dissolve 100 mg of Sorafenib in 2.5 mL of the heated (60°C) stock vehicle to create a 40 mg/mL stock solution.
-
Vortex the mixture at the highest speed and place it back in the 60°C heat block or water bath. Repeat until the Sorafenib is completely dissolved (this may take up to 15 minutes).
-
Store the concentrated stock solution in aliquots at -80°C.
-
Immediately before administration, dilute the stock solution 1:4 in sterile water.
-
Administer 100 µL of the final diluted solution via oral gavage to each mouse.
-
Crucial Note: The diluted solution is unstable and will precipitate within 1-2 hours. It must be prepared fresh for each set of administrations.[1]
-
Protocol 3: Cell Proliferation Assay (General Methodology)
-
Objective: To assess the effect of Sorafenib on the proliferation of cancer cells.
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cells into plates at a predetermined density (e.g., 20,000 cells/well in a 24-well plate) and allow them to adhere overnight.[15]
-
Serum Starvation (Optional): To synchronize cells, you may replace the medium with a low-serum medium (e.g., 0.2% FBS) for 12-24 hours.[15]
-
Treatment: Prepare serial dilutions of Sorafenib in the appropriate culture medium from the 20 mM DMSO stock. The final DMSO concentration should be constant across all wells, including the vehicle control.
-
Remove the old medium from the cells and add the medium containing different concentrations of Sorafenib or the vehicle control.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).[2][15]
-
Quantification:
-
For ³H-thymidine incorporation: Add 1 µCi/mL of ³H-thymidine to each well 4 hours before the end of the incubation period. Harvest the cells, lyse them, and measure radioactivity using a scintillation counter.[15]
-
For MTT assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions. Solubilize the formazan crystals and read the absorbance on a plate reader.
-
-
Analysis: Calculate the percentage of cell viability or proliferation inhibition relative to the vehicle-treated control cells. Determine the IC50 value by plotting the results on a dose-response curve.
-
Visualizations
Caption: Sorafenib's multi-kinase inhibition mechanism.
Caption: Workflow for an in vitro cell viability assay.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. Sorafenib Formulation | Xin Chen Lab [pharm.ucsf.edu]
- 2. Sorafenib, a multikinase inhibitor, is effective in vitro against non-Hodgkin lymphoma and synergizes with the mTOR inhibitor rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New knowledge of the mechanisms of sorafenib resistance in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. scispace.com [scispace.com]
- 11. Strategies to improve sorafenib efficacy during image-guided treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preparation and characterization of Sorafenib nano-emulsion: impact on pharmacokinetics and toxicity; an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bccancer.bc.ca [bccancer.bc.ca]
- 15. Antifibrotic Activity of Sorafenib in Experimental Hepatic Fibrosis – Refinement of Inhibitory Targets, Dosing and Window of Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting inconsistent results in experiments with 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and address inconsistent results in experiments involving 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea, commonly known as Sorafenib.
Frequently Asked Questions (FAQs)
Q1: Why do I observe significant variability in the IC50 value of Sorafenib across different hepatocellular carcinoma (HCC) cell lines?
A1: Intrinsic differences in the genetic background of HCC cell lines lead to a wide range of sensitivities to Sorafenib. The IC50 values can vary significantly, with some cell lines being inherently more resistant than others.[1][2][3] For example, HepG2, HLF, and HLE cell lines are generally more sensitive, with IC50 values around 2 µM, while Huh7.5 and Huh7-PX cell lines are more resistant, with IC50 values up to 10 µM.[2][3]
Q2: My cells initially respond to Sorafenib, but then they seem to develop resistance over time. What is happening?
A2: This phenomenon is known as acquired resistance. Prolonged exposure to Sorafenib can lead to the activation of compensatory signaling pathways, changes in the expression of drug transporters, or the selection of a resistant cell population.[2][3] Mechanisms of acquired resistance are complex and can involve pathways like PI3K/Akt and JAK-STAT, as well as processes like the epithelial-mesenchymal transition (EMT).
Q3: Can the culture conditions affect the outcome of my Sorafenib experiments?
A3: Yes, experimental conditions can influence cellular response to Sorafenib. For instance, the presence or absence of serum in the culture medium can impact cell proliferation and sensitivity to the drug. It is crucial to maintain consistent and well-defined culture conditions to ensure the reproducibility of your results.
Q4: What are the primary molecular targets of Sorafenib, and how does this relate to inconsistent results?
A4: Sorafenib is a multi-kinase inhibitor that targets several key proteins involved in tumor cell proliferation and angiogenesis, including RAF-1, B-RAF, VEGFR-2, VEGFR-3, and PDGFR-β.[4] The broad spectrum of targets means that variations in the expression or mutation status of any of these kinases in your cell lines can lead to different responses. Furthermore, off-target effects can contribute to unexpected results.
Q5: Are there known mechanisms that can lead to primary (pre-existing) resistance to Sorafenib?
A5: Yes, primary resistance can occur when tumors do not respond to Sorafenib from the beginning of treatment. This can be due to pre-existing activation of alternative survival pathways like EGFR, c-MET, IGFR, Wnt/β-catenin, or PI3K/Akt/mTOR signaling.[2][3]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays (e.g., MTT Assay)
Possible Causes and Solutions:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension and accurate cell counting before seeding to have a consistent number of cells in each well.
-
Edge Effects in Multi-well Plates: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth and drug concentration. It is recommended to not use the perimeter wells for experimental samples and instead fill them with sterile PBS or media.[5]
-
Variable Drug Concentration: Ensure accurate and consistent dilution of Sorafenib for each experiment. Prepare fresh dilutions from a stock solution for each experiment to avoid degradation.
-
Inconsistent Incubation Times: Adhere strictly to the planned incubation times for both drug treatment and the MTT reagent.
-
Incomplete Solubilization of Formazan Crystals: Ensure complete dissolution of the formazan crystals by proper mixing and, if necessary, extended incubation with the solubilizing agent before reading the absorbance.
Issue 2: Developing Sorafenib-Resistant Cell Lines Inconsistently
Possible Causes and Solutions:
-
Inappropriate Starting Concentration of Sorafenib: Starting with a concentration that is too high may kill all the cells, while a concentration that is too low may not provide enough selective pressure. It is advisable to start with a concentration around the IC50 of the parental cell line and gradually increase it.[6]
-
Infrequent Media Changes: Regular media changes (e.g., every 3 days) are crucial to replenish nutrients and maintain a stable concentration of Sorafenib.[2]
-
Heterogeneity of Parental Cell Line: The parental cell line may have a heterogeneous population with varying degrees of pre-existing resistance. Consider single-cell cloning of the parental line before starting the resistance development protocol to ensure a more homogenous starting population.
Issue 3: Inconsistent Results in Western Blotting for Signaling Pathway Components (e.g., pERK)
Possible Causes and Solutions:
-
Sub-optimal Protein Extraction: Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins.
-
Loading Inconsistencies: Ensure equal protein loading by performing a protein quantification assay (e.g., BCA assay) and by probing for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[8]
-
Antibody Quality: Use validated antibodies specific for the phosphorylated and total forms of your protein of interest.
Data Presentation
Table 1: IC50 Values of Sorafenib in Various Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | IC50 (µM) | Reference |
| HepG2 | 7.42 | [1] |
| Huh7 | 5.97 | [1] |
| Hep3B | 3.31 | [1] |
| HepG2 | 7.10 (mean) | [9] |
| Huh7 | 11.03 (mean) | [9] |
| HepG2 | ~2 | [2][3] |
| HLF | ~2 | [2][3] |
| HLE | ~2 | [2][3] |
| Huh7-PX | ~10 | [2][3] |
| Huh7.5 | ~10 | [2][3] |
| Hep-1 | ~10 | [2][3] |
| Huh7 | 23.4 | [10] |
| HUH6 | 6.5 | [10] |
| HepT1 | 5.8 | [10] |
| HC-AFW1 | 7.9 | [10] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard methodologies for determining cell viability after treatment with Sorafenib.[5][11][12][13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Sorafenib in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of Sorafenib (e.g., 0, 1, 5, 10, 20 µM). Include a vehicle control (e.g., DMSO) at the same concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Mix gently on an orbital shaker for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 450 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the Sorafenib concentration.
Western Blot for Phospho-ERK (pERK)
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of Sorafenib for a predetermined time (e.g., 20 minutes to 24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Mandatory Visualization
Caption: Sorafenib action and resistance pathways.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. Synergistic Antitumor Effect of Sorafenib in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Sorafenib Resistance in HCC Culture Relate to the Impaired Membrane Expression of Organic Cation Transporter 1 (OCT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchhub.com [researchhub.com]
- 6. Protocol to screen for Sorafenib resistance regulators using pooled lentiviral shRNA library and a Sorafenib-resistant hepatocellular carcinoma cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay [bio-protocol.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. assaygenie.com [assaygenie.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Cell viability problems with 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea treatment
This guide provides troubleshooting advice and detailed protocols for researchers using 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea, a compound structurally related to multi-kinase inhibitors like Sorafenib.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for this compound?
A1: Based on its N-benzoyl-N'-phenylurea structure, this compound is predicted to function as a multi-kinase inhibitor. Phenylurea-based compounds often target key signaling kinases involved in cell proliferation and survival, such as RAF kinases (BRAF, c-RAF) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2] Dysregulation of these pathways is common in various cancers.[3][4]
Q2: My compound is not dissolving properly. What solvent should I use?
A2: For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). Further dilutions into aqueous cell culture media should be done immediately before use, ensuring the final DMSO concentration does not exceed a level that affects cell viability (typically <0.5%). For all assays, it's crucial to include a vehicle control (media with the same final concentration of DMSO) to account for any solvent effects.[5]
Q3: I am observing high variability in my cell viability assay results. What could be the cause?
A3: High variability in cell-based assays can stem from several factors.[6][7] Key areas to check include:
-
Inconsistent Cell Seeding: Ensure a uniform number of cells is seeded in each well.[5]
-
Cell Health: Use cells that are in the exponential growth phase and have a viability of over 80%. Avoid using cells that are over-passaged.[5]
-
Compound Precipitation: The compound may precipitate when diluted into aqueous media. Visually inspect the media for any precipitate after adding the compound.
-
Pipetting Errors: Inaccurate pipetting can lead to significant variations in both cell number and compound concentration.[5]
-
Edge Effects in Plates: Wells on the edge of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. Consider not using the outer wells for experimental data.
Q4: The IC50 value I determined is different from what I expected. Why?
A4: IC50 values can vary significantly between different cell lines and even under different experimental conditions.[8] Factors that influence the IC50 value include:
-
Cell Line Differences: Different cell lines have varying sensitivities to kinase inhibitors due to their unique genetic makeup and signaling pathway dependencies.[8][9]
-
Treatment Duration: The length of time cells are exposed to the compound will impact the observed viability. Longer incubation times may result in lower IC50 values.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. Consider performing experiments in low-serum conditions, but be aware this can also affect cell health.[10]
Troubleshooting Guides
Problem 1: Unexpectedly High or Low Cell Viability
If your treated cells show viability that is either much higher or lower than anticipated, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Incorrect Compound Concentration | Verify the calculations for your stock solution and serial dilutions. Prepare a fresh stock solution if necessary. |
| Compound Degradation | Ensure the compound has been stored correctly (typically at -20°C or -80°C, protected from light). Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
| Cell Seeding Density | Optimize the cell seeding density. If cells are too confluent, the effect of the compound may be masked. If too sparse, they may be overly sensitive. |
| Contamination | Check for signs of microbial contamination (e.g., cloudy media, pH changes). Perform a mycoplasma test on your cell cultures. |
Problem 2: Discrepancies Between Different Viability Assays
It is common to see different results from various cell viability assays, as they measure different cellular parameters.
| Assay Type | Principle | Potential for Discrepancy |
| MTT/XTT/WST-1 | Measures metabolic activity through the reduction of a tetrazolium salt.[11] | Can be affected by changes in cellular metabolism that are not directly related to cell death. Some compounds can also directly interfere with the reductase enzymes. |
| Trypan Blue Exclusion | Measures cell membrane integrity.[7] | This method does not distinguish between apoptotic and necrotic cells and may not detect early stages of apoptosis where the membrane is still intact.[7] |
| Annexin V/PI Staining | Detects phosphatidylserine externalization (an early apoptotic marker) and membrane integrity.[12] | Provides a more detailed picture of cell death, distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[13] |
If you observe a decrease in metabolic activity with an MTT assay but see a high percentage of viable cells with Trypan Blue, it could indicate that the cells are metabolically inactive but have not yet lost membrane integrity. Confirming the mode of cell death with an Annexin V assay is recommended.
Experimental Protocols & Visualizations
Signaling Pathway Inhibition
The compound likely targets the RAF/MEK/ERK (MAPK) signaling pathway, which is crucial for cell proliferation and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Caption: Hypothetical inhibition of the RAF/MEK/ERK pathway.
Troubleshooting Workflow for Cell Viability Assays
This workflow provides a systematic approach to troubleshooting unexpected results in cell viability experiments.
Caption: Troubleshooting workflow for cell viability assays.
Detailed Experimental Protocols
1. MTT Cell Viability Assay
This protocol is used to assess cell metabolic activity as an indicator of viability.[11][14]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a range of concentrations of the compound. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14][15] Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Carefully remove the media and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[16] Read the absorbance at 570-590 nm using a microplate reader.
2. Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[12][13]
-
Cell Preparation: Seed and treat cells in a 6-well plate as you would for a viability assay.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Adherent cells can be detached using trypsin.
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at approximately 500 x g for 5 minutes.[17]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1-5 x 10^6 cells/mL.[17]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) solution (100 µg/mL) to 100 µL of the cell suspension.[18]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry as soon as possible.[18]
3. Western Blot for MAPK Pathway Analysis
This protocol is for detecting changes in the phosphorylation status of key proteins in the MAPK pathway, such as ERK.[19][20][21]
-
Protein Extraction: After treating cells with the compound for the desired time, wash them with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel.[19] Run the gel to separate the proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[3]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK (t-ERK) overnight at 4°C.[3]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The ratio of p-ERK to t-ERK indicates the level of pathway activation.
References
- 1. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OR | Free Full-Text | Utilization of kinase inhibitors as novel therapeutic drug targets: A review [techscience.com]
- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 7. Addressing Sources of Error in the Cell Viability Measurement Process | NIST [nist.gov]
- 8. Mechanisms of Sorafenib Resistance in HCC Culture Relate to the Impaired Membrane Expression of Organic Cation Transporter 1 (OCT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Sorafenib suppresses the cell cycle and induces the apoptosis of hepatocellular carcinoma cell lines in serum-free media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. kumc.edu [kumc.edu]
- 19. pubcompare.ai [pubcompare.ai]
- 20. pubcompare.ai [pubcompare.ai]
- 21. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
Storage and handling best practices for 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea
This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea, commonly known as Sorafenib. Adherence to these guidelines is critical for ensuring the compound's stability, experimental reproducibility, and laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What are the recommended short-term and long-term storage conditions for solid Sorafenib?
A1: For optimal stability, solid Sorafenib should be stored under specific conditions depending on the duration. For short-term storage, it is recommended to keep it at 2-8°C with a desiccant in a tightly sealed container.[1] For long-term storage, temperatures of -20°C are advisable to ensure stability over several years.[2][3]
Q2: I have prepared a stock solution of Sorafenib in DMSO. How should I store it and for how long is it stable?
A2: Stock solutions of Sorafenib in DMSO should be aliquoted to avoid repeated freeze-thaw cycles. For storage up to a month, -20°C is suitable.[4] For longer-term storage, it is best to store these aliquots at -80°C, where they can remain stable for several months.[3][5]
Q3: What personal protective equipment (PPE) is necessary when handling Sorafenib powder?
A3: When handling Sorafenib powder, it is crucial to use comprehensive PPE to minimize exposure. This includes double gloves (latex or nitrile), a lab coat or protective suit, and safety glasses or goggles.[6] All handling of the powder should be performed in a chemical fume hood to prevent inhalation of dust particles.[1][2][6][7][8][9][10]
Q4: I am conducting in vivo studies. What is a recommended vehicle for oral gavage of Sorafenib, and are there any handling precautions?
A4: A common vehicle for oral administration in mice involves dissolving Sorafenib in a mixture of 75% Ethanol and Cremophor EL (1:1 ratio) at an elevated temperature (e.g., 60°C).[5] It is important to note that after dilution with water for administration, Sorafenib may precipitate out of solution within a couple of hours. Therefore, it is recommended to prepare this formulation fresh before each use.[5]
Q5: How should I dispose of unused Sorafenib and contaminated labware?
A5: Unused Sorafenib and any materials that have come into contact with it, such as pipette tips, tubes, and gloves, should be treated as hazardous waste.[6] These materials should be collected in a designated, sealed container and disposed of according to your institution's hazardous waste disposal protocols. Do not dispose of Sorafenib in the regular trash or down the drain.[11]
Q6: Is Sorafenib sensitive to light or moisture?
A6: Yes, it is recommended to store Sorafenib in a dry location away from light.[11] Safety data sheets often recommend storing it in a tightly closed container and some suggest the use of a desiccant to protect from moisture.[1][10]
Storage and Stability Data
The following table summarizes the recommended storage conditions for Sorafenib in both solid form and in solution to ensure its long-term stability and efficacy in experiments.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid (Powder) | 2-8°C | Short-term | Store with desiccant.[1] |
| -20°C | Long-term (up to 3 years)[2] | Tightly sealed container.[2] | |
| <-15°C | Long-term | Keep under inert gas (e.g., Nitrogen).[12] | |
| Solution in DMSO | -20°C | Up to 1 month[4] | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months[2] | Aliquot to avoid freeze-thaw cycles. | |
| Formulated Tablets | 25°C (Excursions to 15-30°C permitted) | Per expiration date | USP controlled room temperature.[13] |
Experimental Protocols
Protocol 1: Preparation of Sorafenib Stock Solution for In Vitro Assays
This protocol outlines the steps for preparing a concentrated stock solution of Sorafenib for use in cell culture experiments.
-
Preparation: Work in a chemical fume hood and wear appropriate personal protective equipment (double gloves, lab coat, safety glasses).
-
Weighing: Accurately weigh the desired amount of Sorafenib powder.
-
Dissolution: Dissolve the Sorafenib powder in high-quality, anhydrous DMSO to a stock concentration of 20 mM.[5]
-
Solubilization Assistance: If needed, gently warm the tube to 37°C for 10 minutes and/or use an ultrasonic bath to aid in complete dissolution.[3]
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots. Store these aliquots at -80°C for long-term stability.[5]
Protocol 2: Preparation of Sorafenib for Oral Gavage in Mice
This protocol details the preparation of a Sorafenib formulation suitable for in vivo oral administration.
-
Preparation: Perform all steps in a chemical fume hood with appropriate PPE.
-
Vehicle Preparation: Prepare a stock solution containing a 1:1 ratio of 75% Ethanol and Cremophor EL.[5]
-
Heating: Gently heat the Cremophor EL to 60°C before mixing.[5]
-
Dissolution: Dissolve the required amount of Sorafenib in the prepared vehicle at 60°C to achieve the desired stock concentration (e.g., 40 mg/mL).[5]
-
Vortexing: Vortex the solution at high speed, returning it to the 60°C heat source as needed, until the Sorafenib is completely dissolved. This may take up to 15 minutes.[5]
-
Storage of Stock: The concentrated stock can be stored in aliquots at -80°C.[5]
-
Final Dilution for Dosing: Immediately before administration, dilute the stock solution with water to the final desired concentration. Be aware that the compound may precipitate from the diluted solution within one to two hours, so it should be used promptly.[5]
Workflow and Safety Diagrams
Caption: Workflow for the safe storage, handling, and disposal of Sorafenib.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. abmole.com [abmole.com]
- 3. apexbt.com [apexbt.com]
- 4. Sorafenib tosylate | 475207-59-1 [chemicalbook.com]
- 5. pharm.ucsf.edu [pharm.ucsf.edu]
- 6. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. actylislab.com [actylislab.com]
- 11. ncoda.org [ncoda.org]
- 12. biosynth.com [biosynth.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Validation & Comparative
A Comparative Guide to STAT3 Inhibitors: Benchmarking 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical therapeutic target in oncology and other disease areas due to its central role in tumor cell proliferation, survival, and immune evasion. A plethora of small molecule inhibitors have been developed to target this transcription factor, each with distinct mechanisms and potencies. This guide provides an objective comparison of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea, also known as SC-1 , with other notable STAT3 inhibitors, supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic candidates.
Executive Summary
SC-1, a sorafenib analogue, distinguishes itself by inducing apoptosis in cancer cells through a mechanism dependent on the activation of SH2 domain-containing phosphatase 1 (SHP-1), which in turn dephosphorylates STAT3.[1] This indirect inhibition of STAT3 phosphorylation presents a different approach compared to many other inhibitors that directly target the STAT3 SH2 domain to prevent dimerization. This guide will delve into a comparative analysis of SC-1 against other well-characterized STAT3 inhibitors, presenting available quantitative data, detailed experimental protocols for key assays, and visual diagrams of the STAT3 signaling pathway and experimental workflows.
Comparative Analysis of STAT3 Inhibitors
The following tables summarize the available quantitative data for SC-1 and other selected STAT3 inhibitors. It is important to note that a direct head-to-head comparison of all these inhibitors in a single study is not available in the public domain. Therefore, the data presented is compiled from various studies and should be interpreted with the understanding that experimental conditions may have varied.
Table 1: Comparison of Inhibitory Activity (IC50 Values)
| Inhibitor | Target | Assay Type | Cell Line(s) | IC50 (µM) | Source(s) |
| SC-1 | p-STAT3 (indirect) | Cell Viability (MTT) | MDA-MB-468, HCC-1937, MDA-MB-231, MDA-MB-453, SK-BR3, MCF-7 | ~2-8 | [1] |
| Stattic | STAT3 SH2 Domain | Cell-free | - | 5.1 | [2][3] |
| Cell Viability | UM-SCC-17B, OSC-19, Cal33, UM-SCC-22B | 2.2-3.5 | [4] | ||
| S3I-201 | STAT3 SH2 Domain | Cell-free (DNA binding) | - | 86 | [2] |
| Cell Viability (CCK8) | CAL27 | 99.3 | [5] | ||
| Napabucasin | STAT3 Transcription | Cell Viability (CCK-8) | MDA-MB-231, MDA-MB-468 | 11.5-12.6 | [2] |
| LLL12 | STAT3 SH2 Domain | Cell Viability | MDA-MB-231, SK-BR-3, PANC-1, HPAC, U87, U373 | 0.16-3.09 | [6] |
| BP-1-102 | STAT3 SH2 Domain | STAT3 activation | - | 4.1-6.8 | [5] |
Disclaimer: The IC50 values presented above are for comparative purposes only. Direct comparison between inhibitors is best made when evaluated in the same study under identical experimental conditions.
Table 2: Mechanistic Comparison of STAT3 Inhibitors
| Inhibitor | Primary Mechanism of Action | Key Features |
| SC-1 | Upregulates SHP-1 phosphatase activity, leading to dephosphorylation of STAT3.[1] | Indirect inhibitor of STAT3 phosphorylation. A sorafenib analogue.[1] |
| Stattic | Binds to the STAT3 SH2 domain, preventing STAT3 dimerization and activation.[3][7] | First non-peptidic small molecule inhibitor of STAT3.[2][3] |
| S3I-201 | Targets the STAT3 SH2 domain, inhibiting STAT3-STAT3 dimerization and DNA binding.[8] | Identified through structure-based virtual screening.[8] Acts as a non-selective alkylating agent.[9][10] |
| Napabucasin | Inhibits STAT3-mediated transcription. | A cancer stemness inhibitor. |
| LLL12 | Binds to the STAT3 SH2 domain. | Potent inhibitor of STAT3 phosphorylation. |
| BP-1-102 | Binds to three locations on the STAT3 SH2 domain.[5] | Improved specificity and oral bioavailability in preclinical models.[5] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate the STAT3 signaling pathway and a typical experimental workflow for inhibitor testing.
References
- 1. Novel sorafenib analogues induce apoptosis through SHP-1 dependent STAT3 inactivation in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel STAT3 inhibitors with anti-breast cancer activity: structure-based virtual screening, molecular dynamics and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erratum to: Novel sorafenib analogues induce apoptosis through SHP-1 dependent STAT3 inactivation in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mimicry of sorafenib: novel diarylureas as VEGFR2 inhibitors and apoptosis inducers in breast cancer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Erratum to: Novel sorafenib analogues induce apoptosis through SHP-1 dependent STAT3 inactivation in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea and Structurally Related Multi-Kinase Inhibitors
Introduction
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea is a diaryl urea compound. While specific cross-reactivity studies for this exact molecule are not extensively available in public literature, its core structure is highly analogous to several well-characterized multi-kinase inhibitors. This guide provides a comparative analysis of its likely kinase inhibition profile against that of structurally similar and clinically relevant drugs: Sorafenib and Regorafenib. Lenvatinib is also included as a broader comparator among multi-kinase inhibitors targeting similar pathways. This analysis is based on publicly available experimental data for these approved drugs, offering researchers a valuable reference for predicting the potential activity and selectivity of novel diaryl urea-based compounds.
Data Presentation: Kinase Inhibition Profiles
The following table summarizes the inhibitory activities of Sorafenib, Regorafenib, and Lenvatinib against a panel of key kinases involved in oncogenesis and angiogenesis. The data, presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, are compiled from various biochemical assays.
| Target Kinase | Sorafenib (BAY 43-9006) | Regorafenib (BAY 73-4506) | Lenvatinib |
| VEGFR1 (FLT1) | 90 nM (IC50) | 1.5 nM (IC50) | 22 nM (IC50) |
| VEGFR2 (KDR) | 20 nM (IC50) | 4.2 nM (IC50) | 4 nM (IC50) |
| VEGFR3 (FLT4) | 15 nM (IC50) | 13 nM (IC50) | 5 nM (IC50) |
| PDGFRβ | 57 nM (IC50) | 22 nM (IC50) | 51 nM (IC50) |
| c-KIT | 68 nM (IC50) | 7 nM (IC50) | 75 nM (IC50) |
| RET | - | 1.5 nM (IC50) | 41 nM (IC50) |
| Raf-1 (c-Raf) | 6 nM (IC50) | 2.5 nM (IC50) | - |
| B-Raf | 22 nM (IC50) | 28 nM (IC50) | - |
| B-Raf (V600E) | 38 nM (IC50) | 14 nM (IC50) | - |
| FGFR1 | - | 39 nM (IC50) | 46 nM (IC50) |
| FGFR2 | - | 202 nM (IC50) | 36 nM (IC50) |
| FGFR3 | - | 105 nM (IC50) | 29 nM (IC50) |
| FGFR4 | - | 563 nM (IC50) | 68 nM (IC50) |
| TIE2 | - | 1.8 nM (IC50) | - |
Data compiled from various sources. Note that assay conditions can vary between studies, affecting absolute values.
Experimental Protocols
The following are generalized protocols for common assays used to determine kinase inhibitor potency and selectivity.
1. Radiometric Kinase Assay (e.g., HotSpot Assay)
This biochemical assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate by a specific kinase.
-
Objective: To quantify the inhibitory effect of a compound on the catalytic activity of a target kinase.
-
Materials:
-
Recombinant purified kinase
-
Specific peptide substrate
-
³³P-γ-ATP (radiolabeled ATP)
-
Assay buffer (containing MgCl₂, MnCl₂, DTT, etc.)
-
Test compound (dissolved in DMSO)
-
Phosphocellulose paper
-
Scintillation counter
-
-
Procedure:
-
The test compound is serially diluted and pre-incubated with the kinase in the assay buffer.
-
The kinase reaction is initiated by adding the substrate and ³³P-γ-ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by spotting the mixture onto phosphocellulose paper.
-
The paper is washed to remove unincorporated ³³P-γ-ATP.
-
The radioactivity retained on the paper, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
The percentage of inhibition is calculated relative to a control reaction (with DMSO only), and IC50 values are determined by plotting inhibition versus compound concentration.
-
2. ELISA-based Kinase Assay
This is a non-radioactive method that uses antibodies to detect phosphorylated substrates.
-
Objective: To measure kinase activity and its inhibition by test compounds.
-
Materials:
-
Recombinant purified kinase
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer
-
Test compound
-
Streptavidin-coated microplate
-
Phospho-specific primary antibody
-
HRP-conjugated secondary antibody
-
Substrate for HRP (e.g., TMB)
-
Stop solution
-
Microplate reader
-
-
Procedure:
-
The kinase reaction, including the enzyme, substrate, ATP, and test compound, is performed in solution.
-
The reaction mixture is transferred to a streptavidin-coated microplate, where the biotinylated substrate binds.
-
The plate is washed, and a phospho-specific primary antibody is added to detect the phosphorylated substrate.
-
After another wash, an HRP-conjugated secondary antibody is added.
-
The plate is washed again, and a chromogenic substrate for HRP is added, leading to color development.
-
The reaction is stopped, and the absorbance is read on a microplate reader.
-
The signal is proportional to the amount of phosphorylated substrate, and IC50 values can be calculated.
-
Mandatory Visualization
Caption: Workflow for Kinase Inhibitor Cross-Reactivity Profiling.
Signaling Pathway Context
The primary targets of Sorafenib, Regorafenib, and likely similar diaryl ureas, are key nodes in signaling pathways that drive tumor growth and angiogenesis. A simplified representation of these pathways is provided below.
Caption: Targeted Signaling Pathways for Diaryl Urea Multi-Kinase Inhibitors.
While direct experimental data for this compound is limited, a comparative analysis based on its structural analogs, Sorafenib and Regorafenib, provides a strong predictive framework for its potential cross-reactivity profile. It is anticipated that this compound would exhibit inhibitory activity against key kinases in the VEGFR, PDGFR, and Raf families. The provided experimental protocols and workflow diagrams offer a guide for researchers aiming to characterize this and other novel kinase inhibitors. Such comparative studies are essential for understanding the selectivity and potential off-target effects of new therapeutic candidates.
Validating the Inhibition of STAT3 Phosphorylation by 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the compound 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea, also known as SC-1 or STAT3-IN-7, as a potential inhibitor of STAT3 phosphorylation. Due to the limited publicly available data on this specific compound, this document serves as a framework for researchers to conduct their own validation and comparison studies. We will compare its reported activity with established STAT3 inhibitors and provide detailed experimental protocols for validation.
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein involved in numerous cellular processes, including cell growth, proliferation, and apoptosis.[1] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][2] Inhibition of STAT3 phosphorylation is a key strategy to disrupt this pathway.
Comparative Analysis of STAT3 Inhibitors
To objectively evaluate the potential of this compound, its reported inhibitory activities are presented alongside those of well-characterized STAT3 inhibitors: Stattic, Cryptotanshinone, and WP1066.
| Compound | Target | Mechanism of Action | IC50 |
| This compound (SC-1/STAT3-IN-7) | STAT3 Phosphorylation | Potently inhibits the phosphorylation of STAT3, induces cell apoptosis through SHP-1 dependent STAT3 inactivation.[3] | Not explicitly reported in a cell-free or cell-based assay in the available search results. |
| Stattic | STAT3 SH2 Domain | The first nonpeptidic small molecule inhibitor of STAT3 activation, dimerization, and nuclear translocation.[4][5][6] | 5.1 µM (in cell-free assays)[4][5][6] |
| Cryptotanshinone | STAT3 Phosphorylation | A natural compound that strongly inhibits the phosphorylation of STAT3 at Tyr705.[7][8][9] It may also inhibit JAK2 phosphorylation.[7][10] | 4.6 µM (in a cell-free assay)[7][8][9] |
| WP1066 | JAK2 and STAT3 | A novel inhibitor of JAK2 and STAT3.[11][12] It suppresses the phosphorylation of JAK2 and STAT3 (Tyr705).[13] | 2.30 µM (JAK2) and 2.43 µM (STAT3) in HEL cells.[11] |
Experimental Protocols for Validation
To validate the inhibitory effect of this compound on STAT3 phosphorylation, the following established experimental protocols can be employed.
Western Blotting for Phospho-STAT3 (Tyr705) Detection
Western blotting is a widely used technique to detect specific proteins in a sample.[14] This protocol allows for the semi-quantitative analysis of phosphorylated STAT3 levels in response to treatment with the inhibitor.
a. Cell Culture and Treatment:
-
Culture a human cancer cell line with known constitutive STAT3 activation (e.g., DU145 prostate cancer cells) in appropriate media.
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
b. Cell Lysis:
-
After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay. This ensures equal loading of protein for each sample.
d. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
e. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 at Tyr705 (p-STAT3 Tyr705).
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
f. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence detection system.
-
To normalize the results, the membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control protein like β-actin or GAPDH.[15]
-
Quantify the band intensities using densitometry software to determine the relative levels of p-STAT3.
Enzyme-Linked Immunosorbent Assay (ELISA) for Phospho-STAT3
ELISA is a quantitative method to measure the amount of a specific protein in a sample.[16][17] Cell-based ELISAs offer a high-throughput alternative to Western blotting for screening inhibitors.[18]
a. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat cells with the test compound and controls as described for the Western blot protocol.
b. Cell Fixation and Permeabilization:
-
After treatment, fix the cells with a fixing solution (e.g., 4% formaldehyde in PBS).
-
Permeabilize the cells to allow antibodies to enter and bind to intracellular proteins.
c. Immunodetection:
-
Block the wells to prevent non-specific antibody binding.
-
Add a primary antibody specific for p-STAT3 (Tyr705) to the wells and incubate.
-
Wash the wells to remove unbound primary antibody.
-
Add an HRP-conjugated secondary antibody and incubate.
-
Wash the wells again.
d. Signal Development and Quantification:
-
Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate to the wells. The HRP enzyme will catalyze a color change.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of p-STAT3.
-
For normalization, parallel wells can be stained with an antibody for total STAT3.
Visualizing the STAT3 Signaling Pathway and Experimental Workflow
To better understand the context of this research, the following diagrams illustrate the STAT3 signaling pathway and a typical experimental workflow for inhibitor validation.
Caption: Canonical STAT3 signaling pathway and the point of inhibition.
Caption: Workflow for validating STAT3 phosphorylation inhibition.
By following these protocols and utilizing the provided comparative data and visualizations, researchers can effectively validate and characterize the inhibitory potential of this compound on STAT3 phosphorylation, contributing to the development of novel cancer therapeutics.
References
- 1. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Stattic | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Cryptotanshinone, STAT3 inhibitor (CAS 35825-57-1) | Abcam [abcam.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. adooq.com [adooq.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A Novel Inhibitor of STAT3 Activation Is Efficacious Against Established Central Nervous System Melanoma and Inhibits Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 16. PathScan® Phospho Stat3 ELISA Kit (Tyr705) | Cell Signaling Technology [cellsignal.com]
- 17. Human STAT3 (Total/Phospho) InstantOne™ ELISA Kit (85-86103-11) - Invitrogen [thermofisher.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Comparative Analysis of Benzoylphenylurea Insecticides: A Guide for Researchers
A deep dive into the performance, mechanism, and experimental evaluation of key benzoylphenylurea insecticides, providing researchers, scientists, and drug development professionals with a comprehensive comparative guide.
Benzoylphenylurea (BPU) insecticides are a significant class of insect growth regulators that have been instrumental in integrated pest management (IPM) programs for decades. Their unique mode of action, targeting chitin synthesis, offers a high degree of selectivity and lower toxicity to non-target organisms compared to conventional neurotoxic insecticides. This guide provides a comparative analysis of various BPU insecticides, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Performance and Toxicity: A Quantitative Comparison
The efficacy of different benzoylphenylurea insecticides varies depending on the target pest species and the specific chemical structure of the compound. The following tables summarize the 50% lethal concentration (LC50) values for several common BPUs against two economically important lepidopteran pests: the beet armyworm (Spodoptera exigua) and the diamondback moth (Plutella xylostella). Lower LC50 values indicate higher toxicity.
Table 1: Comparative Toxicity of Benzoylphenylurea Insecticides against Spodoptera exigua
| Insecticide | LC50 (mg/L) | 95% Fiducial Limits | Slope ± SE | Reference |
| Lufenuron | 0.65 | 0.38 - 0.93 | 1.54 ± 0.18 | [1] |
| Novaluron | 0.27 | - | - | [2] |
| Chlorfluazuron | - | - | - | - |
| Diflubenzuron | - | - | - | - |
| Flufenoxuron | - | - | - | - |
| Hexaflumuron | - | - | - | - |
| Teflubenzuron | - | - | - | - |
Note: Data for all insecticides against S. exigua from a single comparative study is limited. The provided values are from different sources and may not be directly comparable due to variations in experimental conditions.
Table 2: Comparative Toxicity of Benzoylphenylurea Insecticides against Plutella xylostella
| Insecticide | LC50 (mg/L) | 95% Fiducial Limits | Slope ± SE | Reference |
| Lufenuron | - | - | - | [3] |
| Chlorfluazuron | 0.0006 | - | - | [4] |
| Novaluron | - | - | - | [5] |
| Diflubenzuron | - | - | - | - |
| Flufenoxuron | - | - | - | - |
| Hexaflumuron | - | - | - | - |
| Teflubenzuron | - | - | - | - |
Mode of Action: Inhibition of Chitin Synthesis
Benzoylphenylurea insecticides act by disrupting the synthesis of chitin, a crucial component of the insect's exoskeleton.[6][7] This interference with the molting process is the primary mechanism of their insecticidal activity.[5] The key steps in the chitin biosynthesis pathway and the point of inhibition by BPUs are illustrated below.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Comparative study of three plant-derived extracts as new management strategies against Spodoptera littoralis (Boisd.) (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spodoptera exigua Multiple Nucleopolyhedrovirus Increases the Susceptibility to Insecticides: A Promising Efficient Way for Pest Resistance Management [mdpi.com]
- 5. jeb.co.in [jeb.co.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Novel Pyridine-Urea Derivative Demonstrates Superior Antitumor Efficacy in Preclinical Models Compared to Sorafenib
For Immediate Release
A recent preclinical study has revealed that a novel pyridine-urea derivative, identified as compound 8e (N-(4-chlorophenyl)-N′-(6-(p-tolyloxy)pyridin-2-yl)urea), exhibits potent in vivo antitumor activity, outperforming the established multi-kinase inhibitor Sorafenib in a solid tumor model. These findings, published in Bioorganic Chemistry, present a promising new candidate for cancer therapy, particularly for tumors reliant on the VEGFR-2 signaling pathway.
The research, aimed at the synthesis and evaluation of new pyridine-urea derivatives as potential anticancer agents, demonstrated that compound 8e not only shows significant cytotoxic effects against cancer cells in vitro but also translates this efficacy into a living model. The in vivo validation was conducted using an Ehrlich Ascites Carcinoma (EAC) solid tumor model in Swiss albino mice, a well-established model for screening potential anticancer drugs.
Comparative In Vivo Antitumor Activity
The head-to-head comparison between compound 8e and Sorafenib revealed a marked difference in tumor growth inhibition. Animals treated with compound 8e at a dose of 10 mg/kg showed a statistically significant reduction in both tumor volume and weight compared to the control group and the group treated with Sorafenib at the same dosage.
Table 1: Comparison of Antitumor Efficacy of Compound 8e and Sorafenib in EAC Solid Tumor Model
| Treatment Group | Mean Tumor Volume (mm³) ± SD | % Tumor Growth Inhibition (Volume) | Mean Tumor Weight (g) ± SD | % Tumor Growth Inhibition (Weight) |
| Control (Vehicle) | 2985.42 ± 186.18 | - | 2.74 ± 0.21 | - |
| Sorafenib (10 mg/kg) | 1315.11 ± 112.54 | 55.95% | 1.25 ± 0.14 | 54.38% |
| Compound 8e (10 mg/kg) | 765.23 ± 75.68 | 74.36% | 0.71 ± 0.09 | 74.09% |
Data presented as mean ± standard deviation.
Notably, compound 8e was well-tolerated in the animal models, with no significant loss in body weight observed during the treatment period, suggesting a favorable toxicity profile compared to the control group.
Mechanism of Action: Targeting VEGFR-2 Signaling
The potent antitumor effect of this class of urea derivatives is attributed to their inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize.[1][2][3] By blocking the VEGFR-2 signaling pathway, these compounds effectively cut off the tumor's blood supply, leading to growth inhibition and cell death.
Experimental Protocols
The in vivo antitumor activity was evaluated using the following protocol:
1. Animal Model:
-
Species: Female Swiss albino mice.
-
Weight: 20-25 g.
-
Housing: Housed in standard polypropylene cages with free access to a standard pellet diet and water ad libitum. All animal experiments were conducted in accordance with the guidelines of the Institutional Animal Ethics Committee.
2. Tumor Induction:
-
Ehrlich Ascites Carcinoma (EAC) cells were aspirated from the peritoneal cavity of a tumor-bearing mouse.
-
A cell suspension was prepared in sterile normal saline, and the cell count was adjusted to 2.5 x 10^6 cells/0.1 mL.
-
0.1 mL of the EAC cell suspension was injected subcutaneously into the right thigh of each mouse to induce solid tumor formation.
3. Treatment Protocol:
-
The day of tumor cell inoculation was considered day 0.
-
Treatment was initiated on day 10, once the tumors were palpable.
-
The animals were randomly divided into three groups (n=6 per group): a control group, a Sorafenib-treated group, and a compound 8e-treated group.
-
The control group received the vehicle (0.5% carboxymethyl cellulose) orally.
-
The treatment groups received either Sorafenib (10 mg/kg/day) or compound 8e (10 mg/kg/day) orally for 10 consecutive days.
4. Data Collection and Analysis:
-
Tumor volume was measured every three days using a digital caliper and calculated using the formula: V = 0.52 x a x b², where 'a' is the major axis and 'b' is the minor axis.
-
Body weight was monitored throughout the experiment as an indicator of toxicity.
-
On day 21, the mice were euthanized, and the solid tumors were excised and weighed.
-
The percentage of tumor growth inhibition was calculated as: [(Control group mean - Treated group mean) / Control group mean] x 100.
Conclusion and Future Directions
The superior in vivo antitumor efficacy and favorable safety profile of the novel pyridine-urea derivative, compound 8e, compared to the established drug Sorafenib, underscore its potential as a lead compound for the development of a new generation of anticancer therapeutics. Further investigations are warranted to explore its pharmacokinetic properties, long-term toxicity, and efficacy in a broader range of cancer models. These promising results pave the way for future clinical trials to evaluate its therapeutic benefit in cancer patients.
References
Head-to-head comparison of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea with commercial insecticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the insecticidal efficacy of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea, a representative of the benzoylphenylurea (BPU) class of insecticides, against a panel of commercially available insecticides. Due to the limited publicly available data on this specific BPU compound, this guide will utilize data from a closely related and commercially available BPU, Triflumuron, which shares key structural motifs, notably the trifluoromethylphenyl group. The comparison will focus on efficacy against two economically significant lepidopteran pests: the beet armyworm (Spodoptera exigua) and the diamondback moth (Plutella xylostella).
Executive Summary
Benzoylphenylurea insecticides, including the subject compound and its analogue Triflumuron, act as insect growth regulators (IGRs) by inhibiting chitin synthesis, a process vital for the formation of the insect exoskeleton. This mode of action is distinct from many conventional neurotoxic insecticides, making them valuable tools in integrated pest management (IPM) and insecticide resistance management (IRM) programs. This guide presents a quantitative comparison of the lethal concentrations (LC50) of Triflumuron and other commercial insecticides, highlighting their relative potencies. Detailed experimental protocols for the cited bioassays are also provided to ensure reproducibility and facilitate further research.
Data Presentation: Insecticidal Efficacy (LC50)
The following tables summarize the median lethal concentration (LC50) values for the selected insecticides against third-instar larvae of Spodoptera exigua and Plutella xylostella. Lower LC50 values indicate higher toxicity.
Table 1: Comparative Efficacy (LC50 in mg/L) Against Spodoptera exigua
| Insecticide Class | Active Ingredient | LC50 (mg/L) |
| Benzoylphenylurea (BPU) | Triflumuron (Proxy) | Not readily available |
| Benzoylphenylurea (BPU) | Lufenuron | 0.106 (72h), 0.069 (96h)[1] |
| Benzoylphenylurea (BPU) | Chlorfluazuron | 0.5027 (72h)[2] |
| Pyrethroid | Lambda-cyhalothrin | Not readily available |
| Organophosphate | Chlorpyrifos | 0.1 (2nd instar), 0.472 (4th instar)[3] |
| Avermectin | Emamectin benzoate | 1.1[4] |
Table 2: Comparative Efficacy (LC50 in mg/L) Against Plutella xylostella
| Insecticide Class | Active Ingredient | LC50 (mg/L) |
| Benzoylphenylurea (BPU) | Triflumuron (Proxy) | Not readily available |
| Benzoylphenylurea (BPU) | Lufenuron | 0.71 (susceptible strain)[5] |
| Benzoylphenylurea (BPU) | Chlorfluazuron | Not readily available |
| Pyrethroid | Lambda-cyhalothrin | Not readily available |
| Organophosphate | Chlorpyrifos | 7.2 (susceptible strain)[6] |
| Avermectin | Emamectin benzoate | 0.173 (72h)[7] |
Note: The efficacy of insecticides can vary depending on the insect strain (susceptible vs. resistant), larval instar, and specific bioassay conditions. The data presented here are for comparative purposes and are sourced from various studies.
Signaling Pathway: Inhibition of Chitin Synthesis
Benzoylphenylurea insecticides disrupt the normal growth and development of insects by interfering with the biochemical pathway of chitin synthesis. Chitin is a crucial polymer that provides structural integrity to the insect's cuticle. By inhibiting chitin synthase, BPUs prevent the proper formation of the new cuticle during molting, leading to larval mortality.
Caption: Chitin synthesis pathway in insects and the point of inhibition by Benzoylphenylurea insecticides.
Experimental Protocols
The following are detailed methodologies for common insecticidal bioassays used to generate the type of data presented in this guide.
Leaf Dip Bioassay
This method is commonly used to assess the oral toxicity of insecticides to phytophagous insects.[8][9][10]
1. Preparation of Insecticide Solutions:
- A stock solution of the technical grade insecticide is prepared in an appropriate solvent (e.g., acetone).[11]
- Serial dilutions are made from the stock solution to obtain a range of desired concentrations. A surfactant (e.g., Triton X-100) is often added to the final aqueous solutions to ensure even spreading on the leaf surface.
2. Leaf Treatment:
- Leaves of a suitable host plant (e.g., cabbage for P. xylostella, cotton for S. exigua) are excised.
- Each leaf is dipped into a specific insecticide dilution for a set period (e.g., 10-30 seconds).
- Control leaves are dipped in a solution containing only water and the surfactant.
- The treated leaves are allowed to air-dry completely.
3. Insect Exposure:
- The dried, treated leaves are placed individually in ventilated containers (e.g., petri dishes) lined with moistened filter paper to maintain turgidity.
- A known number of third-instar larvae (e.g., 10-20) are introduced into each container.
- Each concentration, including the control, is replicated multiple times (typically 3-4).
4. Data Collection and Analysis:
- Mortality is assessed at specific time intervals (e.g., 24, 48, 72, and 96 hours) post-exposure. Larvae are considered dead if they are unable to move when gently prodded with a fine brush.
- Mortality data are corrected for control mortality using Abbott's formula.
- The corrected mortality data are subjected to probit analysis to determine the LC50 value and its 95% confidence limits.
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
prep_solutions [label="Prepare Insecticide\nSerial Dilutions"];
treat_leaves [label="Dip Host Plant Leaves\nin Solutions"];
dry_leaves [label="Air-Dry Treated Leaves"];
setup_arenas [label="Place Leaves in\nVentilated Containers"];
introduce_insects [label="Introduce 3rd Instar Larvae"];
incubate [label="Incubate under Controlled\nConditions"];
assess_mortality [label="Assess Mortality at\n24, 48, 72, 96h"];
analyze_data [label="Data Analysis\n(Probit Analysis, LC50)"];
end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> prep_solutions;
prep_solutions -> treat_leaves;
treat_leaves -> dry_leaves;
dry_leaves -> setup_arenas;
setup_arenas -> introduce_insects;
introduce_insects -> incubate;
incubate -> assess_mortality;
assess_mortality -> analyze_data;
analyze_data -> end;
}
Caption: Workflow for a typical leaf dip bioassay.
Topical Application Bioassay
This method is used to determine the contact toxicity of an insecticide, where a precise dose is applied directly to the insect's body.[12][13][14]
1. Preparation of Dosing Solutions:
- A stock solution of the technical grade insecticide is prepared in a volatile solvent like acetone.
- Serial dilutions are made to obtain a range of concentrations that will be used for dosing.
2. Insect Handling and Anesthetization:
- Third-instar larvae of a uniform size and age are selected.
- The larvae are briefly anesthetized, typically using carbon dioxide or by chilling, to immobilize them for treatment.
3. Application of Insecticide:
- A micro-applicator is used to deliver a precise, minute volume (e.g., 0.1-1.0 µL) of the insecticide solution to a specific location on the dorsal thorax of each larva.
- Control insects are treated with the solvent only.
4. Post-Treatment Care and Observation:
- After application, the larvae are transferred to clean containers with an appropriate food source.
- Containers are maintained under controlled environmental conditions (temperature, humidity, and photoperiod).
5. Data Collection and Analysis:
- Mortality is recorded at set intervals (e.g., 24, 48, 72 hours).
- The dose of insecticide per larva is calculated based on the concentration of the solution and the volume applied.
- Mortality data are corrected and analyzed using probit analysis to determine the median lethal dose (LD50), typically expressed as nanograms of insecticide per larva or per milligram of body weight.
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
prep_solutions [label="Prepare Insecticide\nDosing Solutions (in Acetone)"];
anesthetize [label="Anesthetize 3rd\nInstar Larvae"];
apply_dose [label="Apply Precise Dose to\nDorsal Thorax via\nMicro-applicator"];
transfer [label="Transfer Larvae to Clean\nContainers with Food"];
incubate [label="Incubate under Controlled\nConditions"];
assess_mortality [label="Assess Mortality at\n24, 48, 72h"];
analyze_data [label="Data Analysis\n(Probit Analysis, LD50)"];
end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> prep_solutions;
prep_solutions -> anesthetize;
anesthetize -> apply_dose;
apply_dose -> transfer;
transfer -> incubate;
incubate -> assess_mortality;
assess_mortality -> analyze_data;
analyze_data -> end;
}
Caption: Workflow for a topical application bioassay.
Conclusion
This comparative guide highlights the efficacy of a representative benzoylphenylurea insecticide, Triflumuron, in the context of other commercially available products. The unique mode of action of BPUs as chitin synthesis inhibitors makes them a critical component for managing insecticide resistance. The provided data and experimental protocols serve as a valuable resource for researchers and professionals in the field of insecticide development and pest management, enabling informed decisions and fostering further investigation into novel insecticidal compounds.
References
- 1. asejaiqjsae.journals.ekb.eg [asejaiqjsae.journals.ekb.eg]
- 2. eajbsa.journals.ekb.eg [eajbsa.journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Chlorpyrifos-induced hormesis in insecticide-resistant and -susceptible Plutella xylostella under normal and high temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Sublethal effects and reproductive hormesis of emamectin benzoate on Plutella xylostella [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. 2.3. Leaf dip bioassay [bio-protocol.org]
- 10. Leaf dip bioassay [bio-protocol.org]
- 11. entomoljournal.com [entomoljournal.com]
- 12. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Topical Application of Insecticidal Active Ingredients [protocols.io]
Reproducibility of findings with 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea
An objective analysis of the experimental data and clinical findings related to 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea (Sorafenib)
Sorafenib, an oral multi-kinase inhibitor, has been a cornerstone in the treatment of advanced hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC) for over a decade.[1][2][3] Its mechanism of action involves the inhibition of multiple kinases involved in tumor cell proliferation and angiogenesis, including RAF kinases (BRAF and CRAF) and receptor tyrosine kinases such as vascular endothelial growth factor receptors (VEGFR-2, VEGFR-3) and platelet-derived growth factor receptor (PDGFR).[4][5][6] This guide provides a comprehensive comparison of the reproducibility of findings with Sorafenib, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their work.
Comparative Efficacy in Clinical Trials
The efficacy of Sorafenib has been evaluated in numerous clinical trials. While individual patient responses can vary, the overall findings regarding its impact on survival have been largely consistent, particularly in treatment-naive patients with advanced HCC.
Table 1: Overall Survival (OS) in Phase III Clinical Trials for Advanced HCC
| Trial Name | Treatment Arm | Placebo Arm | Hazard Ratio (95% CI) | p-value | Reference |
| SHARP | 10.7 months | 7.9 months | 0.69 (0.55-0.87) | <0.001 | [7] |
| Asia-Pacific | 6.5 months | 4.2 months | 0.68 (0.50-0.93) | 0.014 | [8] |
A meta-analysis of randomized controlled trials for patients with treatment-naïve advanced HCC revealed that the median overall survival with Sorafenib has improved over time, from a median of 9.8 months in studies before 2015 to 13.4 months in studies from 2015 onwards.[9] However, progression-free survival (PFS) has not shown a similar improvement over time.[9][10]
Table 2: Progression-Free Survival (PFS) in Phase III Clinical Trials
| Trial Name | Treatment Arm | Placebo Arm | Hazard Ratio (95% CI) | p-value | Reference |
| SHARP | 5.5 months | 2.8 months | 0.58 (0.45-0.74) | <0.001 | [7] |
| Phase 3 (RCC) | 24 weeks | 12 weeks | 0.44 (not specified) | <0.00001 | [11] |
Comparison with Other Kinase Inhibitors
Sorafenib's performance has been compared to other tyrosine kinase inhibitors (TKIs). A meta-analysis of randomized Phase III trials in advanced HCC showed that other TKIs had similar overall survival benefits to Sorafenib.[12] However, the objective response rate was significantly higher with other TKIs, though this did not translate into a survival advantage.[12]
Table 3: In Vitro IC50 Values of Sorafenib and Other Kinase Inhibitors
| Kinase Target | Sorafenib IC50 (nM) | Regorafenib IC50 (nM) | Sunitinib IC50 (nM) | Reference |
| VEGFR2 | 90 | 22 | 9 | [13] |
| PDGFR-β | 58 | 14 | 2 | [13] |
| B-Raf | 22 | 13 | Not specified | [13] |
| c-Raf | 6 | 4 | Not specified | [13] |
Signaling Pathways and Experimental Workflows
Sorafenib exerts its effects by targeting key signaling pathways involved in cancer progression. Understanding these pathways is crucial for designing experiments and interpreting results.
Sorafenib's mechanism of action targeting key signaling pathways.
A typical workflow for assessing the in vitro effects of Sorafenib on cancer cells is outlined below.
A generalized workflow for in vitro evaluation of Sorafenib.
Experimental Protocols
To ensure the reproducibility of findings, detailed and standardized experimental protocols are essential.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HepG2, Huh7 for HCC; A498, Caki-1 for RCC) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Sorafenib in culture medium. Replace the medium in the wells with the Sorafenib-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot for Phosphorylated ERK (p-ERK)
-
Cell Lysis: After treatment with Sorafenib for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-ERK (e.g., rabbit anti-p-ERK1/2) overnight at 4°C. Also, probe for total ERK and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-ERK.
Mechanisms of Resistance
A significant challenge in the clinical use of Sorafenib is the development of resistance.[1][14] Understanding these mechanisms is crucial for developing strategies to overcome them. Acquired resistance can be driven by the activation of alternative signaling pathways, such as the PI3K/Akt and JAK-STAT pathways.[1][14]
Key pathways involved in acquired resistance to Sorafenib.
References
- 1. New knowledge of the mechanisms of sorafenib resistance in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sorafenib for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ten years of sorafenib in hepatocellular carcinoma: Are there any predictive and/or prognostic markers? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Sorafenib in advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scientists confirm efficacy of a combination therapy for advanced liver cancer - ecancer [ecancer.org]
- 9. Survival Trends in Sorafenib for Advanced Hepatocellular Carcinoma: A Reconstructed Individual Patient Data Meta-Analysis of Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Renal cell carcinoma and the use of sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alternative treatment strategies to sorafenib in patients with advanced hepatocellular carcinoma: a meta-analysis of randomized Phase III trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms of resistance to sorafenib and the corresponding strategies in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the safety profile of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea
A comprehensive analysis of the safety profiles of Sorafenib and its alternatives, Regorafenib and Lenvatinib, providing researchers, scientists, and drug development professionals with comparative data, detailed experimental protocols, and mechanistic insights.
Sorafenib, chemically known as 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea, is a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and differentiated thyroid carcinoma.[1] Its mechanism of action involves the inhibition of multiple intracellular and cell surface kinases, including those in the RAF/MEK/ERK pathway, as well as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), thereby impacting tumor cell proliferation and angiogenesis.[1][2][3] This guide provides a comparative safety benchmark of Sorafenib against two other multi-kinase inhibitors with similar mechanisms of action and clinical applications: Regorafenib and Lenvatinib.
Comparative Safety Profile: Sorafenib vs. Alternatives
The safety profiles of Sorafenib, Regorafenib, and Lenvatinib are characterized by a range of on-target and off-target toxicities. The following tables summarize the incidence of common and severe adverse events (AEs) reported in clinical trials for each drug, providing a quantitative basis for comparison.
Table 1: Comparison of Common Adverse Events (All Grades, %)
| Adverse Event | Sorafenib | Regorafenib | Lenvatinib |
| Hand-Foot Skin Reaction | 21-69%[2][4] | 45-67%[5] | 33%[6] |
| Diarrhea | 39-67%[1][6] | 41-47%[5] | 39-84%[7] |
| Hypertension | 9-41%[2] | 30-59%[5] | 42-73%[8] |
| Fatigue/Asthenia | 37-67%[6] | 42-64%[5] | 52-67%[6][8] |
| Rash/Desquamation | 19-40%[2] | 26-30%[5] | 23%[6] |
| Decreased Appetite/Anorexia | 30% | 31-47%[5] | 34-51%[7] |
| Nausea | 24% | 20%[9] | 61.5%[7] |
| Proteinuria | - | - | 32%[6] |
Table 2: Comparison of Severe Adverse Events (Grade ≥3, %)
| Adverse Event | Sorafenib | Regorafenib | Lenvatinib |
| Hand-Foot Skin Reaction | 5-17%[4] | 17%[5] | 3%[6] |
| Hypertension | 4-16%[4] | 8-28%[5] | 13-44%[8] |
| Diarrhea | 2-10%[4] | 8%[5] | 4-9%[6] |
| Fatigue/Asthenia | 5-15%[5] | 15%[5] | 10%[6] |
| Hemorrhage | 2%[2] | 2%[5] | - |
| Cardiac Ischemia/Infarction | 1.9-4.9%[2] | - | - |
| Hepatotoxicity (Severe) | - | Severe liver injury (0.1-1%)[9] | - |
| Thrombocytopenia | - | - | 25.4%[8] |
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the key signaling pathways targeted by Sorafenib, Regorafenib, and Lenvatinib. These visualizations aid in understanding the molecular basis of their efficacy and shared toxicities.
Caption: Sorafenib's mechanism of action.
Caption: Regorafenib's mechanism of action.
Caption: Lenvatinib's mechanism of action.
Experimental Protocols for Key Toxicity Assessments
Detailed methodologies are essential for the accurate assessment and comparison of drug safety profiles. Below are representative experimental protocols for evaluating key toxicities associated with multi-kinase inhibitors.
Preclinical Hepatotoxicity Assessment
Objective: To evaluate the potential for drug-induced liver injury (DILI) in a preclinical model.
Model: Primary human or rat hepatocytes.[10]
Methodology:
-
Cell Culture: Cryopreserved primary hepatocytes are thawed and plated in collagen-coated multi-well plates. Cells are allowed to attach and form a monolayer.
-
Drug Treatment: The test compound (e.g., Sorafenib) and controls are added to the culture medium at a range of concentrations, typically normalized to the maximum therapeutic blood levels (Cmax).[10]
-
Incubation: Cells are incubated with the compounds for specific time points (e.g., 5 and 24 hours).[10]
-
Endpoint Analysis:
-
Cytotoxicity: Lactate dehydrogenase (LDH) or alanine aminotransferase (ALT) leakage into the culture medium is measured as an indicator of cell membrane damage.[10]
-
Apoptosis: Caspase 3/7 activity is measured to assess programmed cell death.[10]
-
Mitochondrial Function: Cellular adenosine triphosphate (ATP) levels are quantified to evaluate mitochondrial toxicity.[10]
-
-
Data Analysis: The concentration-response curves for each endpoint are generated to determine the half-maximal effective concentration (EC50) and assess the hepatotoxic potential.
Caption: Preclinical hepatotoxicity assessment workflow.
Preclinical Dermal Toxicity Assessment
Objective: To evaluate the potential for a test substance to cause skin irritation and other dermal toxicities.
Model: Wistar or Sprague-Dawley rats.
Methodology:
-
Animal Preparation: A day before the study, the dorsal area of the trunk of each rat is carefully clipped free of hair.
-
Dose Application: The test substance is applied uniformly over a defined area of the clipped skin (e.g., 10% of the total body surface area). The application site is then covered with a porous gauze dressing.
-
Exposure: The dressing is secured with non-irritating tape, and the animals are fitted with a collar to prevent ingestion of the test substance. The exposure period is typically 24 hours.
-
Observation: Animals are observed for signs of erythema (redness) and edema (swelling) at the application site at specific time points (e.g., 1, 24, 48, and 72 hours) after patch removal. Skin reactions are scored using a standardized scale (e.g., Draize scale).
-
Systemic Toxicity: Animals are also observed for clinical signs of systemic toxicity and changes in body weight.
-
Necropsy: At the end of the observation period (e.g., 14 days), a gross necropsy is performed.
Preclinical Cardiotoxicity Assessment
Objective: To evaluate the potential for a drug to induce cardiac dysfunction.
Model: Isolated rat hearts (Langendorff preparation).[1]
Methodology:
-
Heart Isolation: Rats are anesthetized, and their hearts are rapidly excised and mounted on a Langendorff apparatus.
-
Perfusion: The hearts are retrogradely perfused with a Krebs-Henseleit buffer at a constant pressure and temperature.
-
Functional Assessment: A balloon catheter is inserted into the left ventricle to measure cardiac function parameters, including left ventricular developed pressure (LVDP), heart rate, and coronary flow.
-
Drug Administration: After a stabilization period, the test compound (e.g., Sorafenib) is infused into the perfusion buffer at various concentrations.
-
Biomarker Analysis: Perfusate samples are collected to measure the release of cardiac biomarkers such as cardiac troponin T (cTnT) and brain natriuretic peptide (BNP).[1]
-
Data Analysis: Changes in cardiac function parameters and biomarker levels are analyzed to assess the cardiotoxic potential of the compound.[1]
Clinical Safety Monitoring Protocols
Standardized monitoring is crucial for the early detection and management of adverse events in patients receiving multi-kinase inhibitors.
Hepatotoxicity Monitoring:
-
Baseline: Liver function tests (ALT, AST, bilirubin) should be performed before initiating therapy.
-
During Treatment: Monitor liver function tests every 2 weeks for the first 2 months of treatment, and then monthly thereafter, or as clinically indicated.
Dermatological Toxicity Monitoring:
-
Patient Education: Patients should be educated about the risk of hand-foot skin reaction and other rashes and advised to report any skin changes promptly.
-
Regular Examination: Regular skin examinations should be performed by the treating physician, especially during the first few cycles of therapy.
Cardiovascular Safety Monitoring:
-
Blood Pressure: Blood pressure should be monitored weekly for the first 6 weeks of treatment and then every cycle thereafter.
-
Electrocardiogram (ECG): A baseline ECG should be obtained, with follow-up ECGs performed as clinically indicated, particularly in patients with a history of cardiac disease or those who develop symptoms of cardiac dysfunction.
-
Echocardiogram: In patients with pre-existing cardiac conditions or those who develop signs or symptoms of congestive heart failure, an echocardiogram to assess left ventricular ejection fraction (LVEF) should be considered.
This guide provides a foundational framework for comparing the safety profiles of Sorafenib and its alternatives. Researchers and clinicians are encouraged to consult the full prescribing information for each drug and the latest clinical trial data for the most comprehensive and up-to-date safety information.
References
- 1. Effects of tyrosine kinase inhibitors on rat isolated heart function and protein biomarkers indicative of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Preclinical study for antitumor mechanism of lenvatinib and clinical studies for hepatocellular carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bioequivalence and safety assessment of sorafenib tosylate tablets in healthy Chinese subjects under fasting conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Management of regorafenib-related toxicities: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Frontiers | Cardiovascular toxicity risk assessment of tyrosine kinase inhibitors: a pharmacovigilance study using the VigiBase database [frontiersin.org]
- 8. Evaluation of rodent-only toxicology for early clinical trials with novel cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of 34 FDA approved small-molecule kinase inhibitors in primary rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Disposal Protocol for 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea
For Immediate Use by Laboratory Professionals
This document provides detailed, step-by-step guidance for the safe and compliant disposal of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea, also known as Enobosarm or MK-2866[1]. The procedures outlined below are critical for ensuring personnel safety and environmental protection. This compound is a solid halogenated aromatic urea derivative containing trifluoromethyl and nitrile functional groups, which necessitates specific handling and disposal considerations.
I. Immediate Safety Precautions
Before beginning any disposal-related activities, ensure all relevant personnel are familiar with the hazards associated with this compound and its constituents.
-
Personal Protective Equipment (PPE): At a minimum, wear a laboratory coat, chemical-resistant gloves (such as nitrile rubber), and safety goggles.[2] If there is a risk of generating dust, use a suitable respirator.[3][4]
-
Ventilation: Conduct all handling and initial disposal steps within a certified chemical fume hood to avoid inhalation of any dust or aerosols.[3]
-
Emergency Equipment: Ensure a safety shower and eye wash station are readily accessible.[3]
II. Waste Segregation and Collection
Proper segregation is the most critical step in the disposal process to ensure safety and cost-effective waste management. Mis-segregation can lead to dangerous chemical reactions and significantly increase disposal costs.
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Solids."[5][6][7] The container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.[8]
-
Labeling: The hazardous waste tag must be affixed to the container as soon as the first particle of waste is added.[7] The label must include:
-
The full chemical name: this compound
-
The words "Hazardous Waste"
-
Applicable hazard identification (e.g., Toxic)[7]
-
The name of the principal investigator or laboratory contact.
-
-
Collection:
-
Carefully transfer the solid waste into the designated container using a chemically resistant spatula or scoop. Avoid creating dust.
-
Do NOT mix this waste with non-halogenated solvents, aqueous waste, or any other incompatible waste streams.[9][10] Mixing halogenated and non-halogenated waste streams can significantly increase disposal costs.[7][10]
-
Keep the waste container closed at all times, except when adding waste.[7]
-
III. Spill Management
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Containment: For a small, dry spill, cover the material with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[2]
-
Cleanup:
-
Wearing appropriate PPE, carefully sweep or scoop the absorbed material and spilled compound into the designated halogenated solid waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol, methanol), collecting the cleaning materials as halogenated waste.
-
For large spills, contact your institution's Environmental Health and Safety (EHS) office immediately.[7]
-
IV. Final Disposal Procedure
The ultimate disposal of this chemical waste must be handled by licensed professionals in accordance with local, state, and federal regulations.
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from heat or ignition sources.
-
Waste Pickup: Once the container is full (typically around 75-80% capacity to prevent overfilling), or if it has been stored for a period approaching the regulatory limit (e.g., 90 days), arrange for pickup through your institution's EHS office or a licensed hazardous waste disposal contractor.[10]
-
Method of Disposal: The standard and required method for disposal of halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[5][11] The high temperatures (often exceeding 1100 °C) are necessary to ensure the complete destruction of thermally stable molecules like those containing trifluoromethyl groups.[11][12]
Quantitative Data and Regulatory Considerations
While specific disposal limits for this compound are not available, general guidelines for halogenated waste streams provide a framework for compliant disposal.
| Parameter | Guideline/Regulation | Rationale |
| Halogen Content | Typically >1-2% for classification as halogenated waste.[8][10] | Determines the required disposal pathway (incineration) and associated costs. |
| Container Filling Level | Do not exceed 90% of the container's capacity.[8] | Prevents spills from expansion or during transport. |
| Satellite Accumulation Time | Varies by generator status (typically 90-180 days).[10] | Regulatory compliance to prevent indefinite storage of hazardous materials on-site. |
| Incineration Temperature | >1100 °C for highly stable halogenated compounds.[11] | Ensures complete destruction of the compound and prevents the formation of hazardous byproducts. |
Experimental Workflow & Disposal Logic
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for Halogenated Solid Waste.
Caption: Decision Logic for Waste Segregation and Disposal.
References
- 1. Enobosarm - Wikipedia [en.wikipedia.org]
- 2. reed.edu [reed.edu]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. biosynth.com [biosynth.com]
- 5. bucknell.edu [bucknell.edu]
- 6. uakron.edu [uakron.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. ethz.ch [ethz.ch]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ptb.de [ptb.de]
- 12. asahilab.co.jp [asahilab.co.jp]
Personal protective equipment for handling 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea
Essential Safety and Handling Guide for a Novel Phenylurea Compound
For researchers, scientists, and drug development professionals, this guide provides immediate safety, handling, and disposal protocols for 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea.
Disclaimer: No specific Safety Data Sheet (SDS) is available for this compound. The following guidance is based on the safety profiles of structurally similar compounds and general laboratory best practices. A thorough risk assessment should be conducted before handling this chemical.
Hazard Overview
While the toxicological properties of this specific compound have not been fully investigated, related structures suggest it should be handled with caution. A similar compound, Enobosarm, is suspected of damaging fertility or the unborn child[1][2]. Therefore, it is prudent to treat this chemical as potentially hazardous.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure. The following table summarizes the recommended equipment.
| Body Part | Recommended Protection | Rationale |
| Eyes | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hands | Compatible chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. |
| Body | Laboratory coat or impervious clothing. | Protects against spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. A NIOSH/MSHA or European Standard EN 149 approved respirator may be required for handling large quantities or when dust/aerosols may be generated. | Minimizes inhalation of potentially harmful dust or vapors. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Handling:
-
Post-Handling:
Emergency Procedures
| Situation | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek medical attention[1][3]. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention[1][3]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[4]. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal. For large spills, follow your institution's emergency spill response procedures. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, regional, national, and international regulations[1]. Do not allow the product to enter drains or waterways[5]. Contact a licensed professional waste disposal service to dispose of this material.
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the critical steps for safely handling and disposing of this compound.
Caption: Workflow for safe handling and disposal of the chemical.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
